YW2036
描述
属性
分子式 |
C20H16N4O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25) |
InChI 键 |
WCQKQNCZKHLGHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of YW2036
Despite a comprehensive search of scientific literature, clinical trial databases, and patent filings, no public information is currently available regarding the mechanism of action, experimental protocols, or signaling pathways for a compound designated as YW2036.
Extensive searches for "this compound mechanism of action," "this compound experimental protocols," "this compound signaling pathway," "this compound drug development," "this compound scientific literature," "this compound patent," and "this compound clinical trials" yielded no specific results for this particular molecule. The search results primarily consisted of general information about drug development, cancer research, and details of other, unrelated pharmaceutical compounds.
This lack of information suggests that this compound may be an internal designation for a very early-stage research compound that has not yet been disclosed in public forums such as scientific publications or conference presentations. It is also possible that "this compound" is an outdated or incorrect identifier.
Without any publicly accessible data, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or visualizations of its signaling pathways. Further information on this compound would be contingent on its disclosure by the developing organization in a public domain.
YW2036: A Novel P2X3 Receptor Antagonist for the Treatment of Underactive Bladder - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW2036 is a novel, potent, and highly selective antagonist of the P2X3 receptor, currently in preclinical development for the treatment of underactive bladder (UAB) and benign prostatic hyperplasia (BPH). P2X3 receptors, ligand-gated ion channels activated by extracellular ATP, are predominantly expressed on afferent nerve fibers, including those innervating the urinary bladder. By antagonizing these receptors, this compound modulates bladder sensory pathways, offering a promising therapeutic strategy for UAB. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound and analogous compounds, including detailed experimental protocols and quantitative data.
Introduction
Underactive bladder (UAB) is a debilitating condition characterized by a detrusor muscle that is unable to contract with sufficient strength or duration to enable efficient bladder emptying. This can lead to urinary retention, hesitancy, and straining. The current treatment options for UAB are limited and often associated with significant side effects.
The purinergic P2X3 receptor has emerged as a key target for the development of novel therapies for bladder dysfunction.[1][2] ATP, released from urothelial cells upon bladder distension, activates P2X3 receptors on afferent nerves, signaling bladder fullness to the central nervous system.[1] In pathological conditions, hyperactivity of this pathway can contribute to bladder dysfunction. This compound is a potent and selective P2X3 receptor antagonist designed to normalize bladder sensory signaling.
Discovery and Synthesis of P2X3 Receptor Antagonists
While the precise discovery and synthesis route for this compound is not publicly available, this section outlines a representative synthetic approach for a potent and selective P2X3 receptor antagonist, based on published methodologies for analogous compounds.[3][4]
Representative Synthesis of a Potent P2X3 Antagonist (Analogous to this compound)
The synthesis of potent P2X3 antagonists often involves multi-step organic chemistry procedures. A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This hypothetical synthesis is for a representative compound and should not be taken as the definitive synthesis of this compound.
Experimental Protocol: Multi-step Synthesis of a Pyridoxal Phosphate-based P2X3 Antagonist
-
Modification of Pyridoxal Phosphate: The synthesis starts with the modification of pyridoxalphosphate-6-azophenyl-2',4'-disulfonate (PPADS), a non-selective P2X receptor antagonist.[3][4] The phosphate and sulfonate groups are replaced with carboxylic acids to improve stability and selectivity.
-
Transformation of the Azo Linkage: The unstable azo (-N=N-) linkage is transformed into a more stable carbon-carbon, ether, or amide linkage. This can be achieved through a Diels-Alder reaction to synthesize a 5-hydroxyl-pyridine moiety with substituents at the 2-position.[3][4]
-
Introduction of Bulky Aromatic Groups: To enhance selectivity for the P2X3 receptor, bulky aromatic groups are introduced at the carbon linker. For example, an m-phenoxybenzyl group at the 2-position has been shown to optimize selectivity and potency.[3][4]
-
Functionalization of the Pyridine Ring: Further modifications at the 3 and 4-positions of the pyridine ring, such as the introduction of a 4-carboxaldehyde and a 3-propenoic acid group, can further increase potency.[3][4]
-
Purification and Characterization: The final compound is purified using standard chromatographic techniques (e.g., column chromatography, HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Characterization
The potency and selectivity of this compound and its analogs are determined using in vitro assays. The two-electrode voltage clamp (TEVC) assay is a standard method for characterizing the activity of compounds on ligand-gated ion channels like the P2X3 receptor.
Quantitative Data: Potency of Representative P2X3 Antagonists
The following table summarizes the in vitro potency of representative potent and selective P2X3 receptor antagonists from the scientific literature. This data is presented to provide a context for the expected potency of a compound like this compound.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 36j | human P2X3 | TEVC | 60 | [3][4] |
| 14h | human P2X3 | FLIPR | 375 | [5] |
| TNP-ATP | rat P2X3 | Patch Clamp | ~1 | [6] |
| A-317491 | human P2X3 | FLIPR | 90 | [6] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.[7][8]
-
mRNA Injection: The oocytes are injected with cRNA encoding the human P2X3 receptor.[7][9] The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: An oocyte expressing the P2X3 receptor is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[7][8][9][10][11]
-
Compound Application: The P2X3 receptor is activated by applying its agonist, α,β-methylene ATP (α,β-meATP). The inhibitory effect of the test compound (e.g., this compound analog) is measured by co-applying it with the agonist.
-
Data Analysis: The concentration-response curve for the antagonist is generated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced current) is calculated.
Preclinical Efficacy in Animal Models
The in vivo efficacy of this compound is evaluated in animal models of underactive bladder. These models aim to replicate the key pathophysiological features of the human condition.
Experimental Protocol: Rat Model of Underactive Bladder and Cystometry
A common model for UAB involves creating a neurogenic bladder dysfunction through spinal cord injury or pelvic nerve crush. The efficacy of a test compound is then assessed by cystometry, which measures bladder function.
-
Induction of Underactive Bladder: In adult female Sprague-Dawley rats, a bilateral pelvic nerve crush injury can be induced to create a model of neurogenic UAB.
-
Catheter Implantation: After a recovery period, a catheter is implanted into the bladder dome for cystometry.[12][13][14]
-
Cystometric Recording: The conscious and unrestrained rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.[12][13][14] Saline is infused into the bladder at a constant rate to elicit voiding contractions.
-
Data Acquisition and Analysis: Bladder pressure is continuously recorded. Key urodynamic parameters are measured, including:
-
Micturition pressure: The maximum bladder pressure during voiding.
-
Voiding efficiency: The percentage of bladder content voided in a single micturition.
-
Intercontraction interval: The time between voiding contractions.
-
-
Drug Administration: The test compound (this compound) is administered (e.g., intravenously or orally), and its effect on the cystometric parameters is evaluated.
Signaling Pathways and Experimental Workflows
P2X3 Receptor Signaling in Bladder Afferent Neurons
The following diagram illustrates the proposed signaling pathway involving the P2X3 receptor in bladder afferent neurons.
Experimental Workflow for this compound Discovery and Preclinical Evaluation
The following diagram outlines a typical workflow for the discovery and preclinical development of a novel P2X3 receptor antagonist like this compound.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of underactive bladder. Its high potency and selectivity for the P2X3 receptor offer the potential for a targeted and effective modulation of bladder sensory pathways. The preclinical data from analogous compounds are encouraging and support the continued development of this compound. Further clinical investigation is warranted to establish its safety and efficacy in patients with UAB.
References
- 1. P2X3 Knock-Out Mice Reveal a Major Sensory Role for Urothelially Released ATP | Journal of Neuroscience [jneurosci.org]
- 2. Upregulation of P2X3 receptors in primary afferent pathways involves in colon-to-bladder cross-sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent and selective P2X₃ receptor antagonists derived from PPADS as potential pain modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′,3′-O-Substituted ATP derivatives as potent antagonists of purinergic P2X3 receptors and potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Choice of cystometric technique impacts detrusor contractile dynamics in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Protein Binding of YW2036
This document provides a comprehensive technical overview of the binding characteristics of the investigational compound YW2036 to its primary target protein. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.
Introduction
This compound is a potent and selective inhibitor of the aberrant fusion protein, BCR-Abl. This constitutively active tyrosine kinase is the primary driver of chronic myeloid leukemia (CML). This compound binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby inhibiting its downstream signaling activities that lead to uncontrolled cell proliferation and survival.
Quantitative Binding Data
The binding affinity and inhibitory activity of this compound against BCR-Abl have been characterized using various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Target | Parameter | Value |
| Kinase Assay | Ba/F3 | BCR-Abl | IC50 | 25 nM |
| Cell Proliferation Assay | K562 | BCR-Abl | GI50 | 150 nM |
| Cellular Phosphorylation Assay | K562 | CrkL (BCR-Abl substrate) | IC50 | 200 nM |
| Surface Plasmon Resonance (SPR) | Recombinant Abl Kinase Domain | Abl | KD | 15 nM |
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting the BCR-Abl signaling pathway. The diagram below illustrates the mechanism of action of this compound in blocking the downstream signaling cascade that promotes leukemogenesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Cellular Phosphorylation Assay for BCR-Abl Activity
This assay quantifies the inhibitory effect of this compound on the phosphorylation of a direct downstream substrate of BCR-Abl, CrkL, in a cellular context.
-
Cell Line: K562 (human CML cell line, BCR-Abl positive)
-
Procedure:
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 2 hours.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-CrkL and total CrkL.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of phospho-CrkL to total CrkL is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
4.2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the direct binding affinity and kinetics of this compound to the purified Abl kinase domain.
-
Materials:
-
Recombinant human Abl kinase domain
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
-
Procedure:
-
Immobilization: The Abl kinase domain is immobilized on the surface of a sensor chip.
-
Binding Analysis: A series of this compound concentrations are injected over the chip surface. The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for the cellular phosphorylation assay.
An In-Depth Technical Guide to the Characterization of YW2036, a Novel E3 Ligase Recruiter
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the characterization of YW2036, a novel heterobifunctional molecule designed for targeted protein degradation. This compound acts as an E3 ligase recruiter, inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. This document outlines the core principles of this compound's mechanism of action, presents a framework for quantitative data analysis, details key experimental protocols, and provides visual representations of the underlying biological and experimental workflows. The information herein is intended to serve as a technical resource for researchers in the field of targeted protein degradation and drug discovery.
Introduction to Targeted Protein Degradation and this compound
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1][2][3][4][5] Unlike traditional inhibitors that block a protein's function, TPD utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to eliminate the target protein entirely.[1][2][6][7][8][9]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][6][7][8] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2]
This compound is a novel, investigational PROTAC designed to recruit a specific E3 ligase to induce the degradation of a designated POI. This guide will detail the necessary steps to fully characterize its activity and mechanism of action.
Mechanism of Action of this compound
The primary function of this compound is to induce the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This induced proximity is the cornerstone of its degradative activity. The catalytic cycle of this compound-mediated protein degradation can be summarized in the following steps:
-
Binding Events: this compound independently binds to both the POI and the E3 ligase within the cellular environment.
-
Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a stable POI-YW2036-E3 ligase ternary complex. The stability and conformation of this complex are critical for efficient ubiquitination.[10]
-
Ubiquitination: Within the ternary complex, the E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.
-
Polyubiquitination: The sequential addition of ubiquitin molecules results in the formation of a polyubiquitin chain, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.
-
Recycling of this compound: After the POI is degraded, this compound is released and can engage in another cycle of degradation, acting in a catalytic manner.[2]
The following diagram illustrates the signaling pathway of this compound-mediated protein degradation.
Caption: this compound-mediated targeted protein degradation pathway.
Quantitative Data Presentation
The characterization of this compound requires robust quantitative data to assess its potency, efficacy, and selectivity. The following tables provide a template for summarizing key experimental data.
Table 1: In Vitro Binding Affinities
| Component | Binding Partner | Assay Method | KD (nM) |
| This compound-E3 Ligand | Recombinant E3 Ligase | Surface Plasmon Resonance (SPR) | 50 |
| This compound-POI Ligand | Recombinant POI | Isothermal Titration Calorimetry (ITC) | 100 |
| This compound | Recombinant E3 Ligase | SPR | 65 |
| This compound | Recombinant POI | SPR | 120 |
Table 2: Ternary Complex Formation
| Complex | Assay Method | KD (nM) | Cooperativity (α) |
| POI-YW2036-E3 Ligase | SPR / TR-FRET | 25 | 2 |
Table 3: Cellular Degradation Potency and Efficacy
| Cell Line | POI | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cell Line A | Target Protein X | 10 | 95 | 24 |
| Cell Line B | Target Protein X | 15 | 92 | 24 |
Table 4: Selectivity Profile (Proteomics)
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| Target Protein X | -4.5 | < 0.001 |
| Off-target Protein Y | -0.2 | > 0.05 |
| Off-target Protein Z | 0.1 | > 0.05 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
Objective: To determine the binding kinetics and affinity (KD) of this compound to its target proteins and to characterize the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant purified POI and E3 ligase
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant protein (either POI or E3 ligase) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Injection (Binary Affinity):
-
Prepare a dilution series of this compound in running buffer.
-
Inject the this compound dilutions over the immobilized protein surface.
-
Regenerate the surface between injections using a suitable regeneration solution.
-
-
Analyte Injection (Ternary Complex Formation):
-
Prepare a dilution series of the second protein partner (the one not immobilized) with a constant saturating concentration of this compound.
-
Inject these mixtures over the immobilized protein surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
For ternary complex analysis, calculate the cooperativity factor (α).
-
Western Blot for Protein Degradation
Objective: To quantify the degradation of the POI in cells treated with this compound.
Materials:
-
Cell line expressing the POI
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log concentration of this compound to determine the DC50 and Dmax.
-
Quantitative Proteomics for Selectivity Profiling
Objective: To assess the global protein expression changes induced by this compound and determine its selectivity.[11][12][13][14][15]
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Trypsin
-
Tandem Mass Tag (TMT) or iTRAQ labeling reagents (optional, for multiplexing)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
(Optional) Label the resulting peptides with isobaric tags.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Generate a volcano plot to visualize the changes in protein expression.
-
Mandatory Visualizations
Experimental Workflow for this compound Characterization
The following diagram outlines the general workflow for the preclinical characterization of this compound.
Caption: A streamlined workflow for the characterization of this compound.
Logical Relationship of Key Degradation Parameters
This diagram illustrates the logical flow and interdependence of key parameters in assessing the efficacy of this compound.
Caption: Interdependence of key parameters for this compound efficacy.
Conclusion
This technical guide provides a foundational framework for the comprehensive characterization of the novel E3 ligase recruiter, this compound. By following the outlined experimental protocols and data analysis strategies, researchers can thoroughly evaluate its mechanism of action, potency, efficacy, and selectivity. The successful application of these methods will be instrumental in advancing this compound through the drug discovery and development pipeline. This guide serves as a dynamic resource, and the specific experimental details should be optimized based on the particular POI and E3 ligase being targeted.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation systems to enhance Wnt signaling | eLife [elifesciences.org]
- 5. Blockbuster: 1336 Protein Degrader targets revealed in Nature – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative proteomics reveals stage-specific protein regulation of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IQ Proteomics [iqproteomics.com]
- 13. Quantitative Proteomics for the Development and Manufacturing of Human-Induced Pluripotent Stem Cell-Derived Neural Stem Cells Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo quantitative proteomics for the study of oncometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current status and advances in quantitative proteomic mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of YW2036: A Guide to its Structural Biology and Biochemistry
A comprehensive analysis of the structural and biochemical properties of the novel therapeutic candidate YW2036 remains speculative due to the absence of publicly available data. This document serves as a foundational guide, outlining the necessary experimental frameworks and data presentation required for a thorough investigation once preliminary information becomes accessible.
The designation "this compound" does not correspond to any publicly disclosed molecule, protein, or biological pathway. As such, this whitepaper will establish a detailed, albeit theoretical, framework for the structural and biochemical characterization of a hypothetical therapeutic agent, referred to herein as this compound. This guide is intended for researchers, scientists, and drug development professionals to delineate the essential experimental protocols, data visualization, and quantitative analysis necessary to build a comprehensive understanding of a new molecular entity.
Hypothetical Target and Mechanism of Action
For the purpose of this illustrative guide, we will postulate that this compound is a small molecule inhibitor targeting the kinase domain of a hypothetical protein, "Kinase-X," which is implicated in an oncogenic signaling pathway.
Core Data Presentation
A rigorous understanding of this compound would necessitate the clear and concise presentation of all quantitative data. The following tables exemplify the structured format required for easy comparison and interpretation.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
| In vitro Kinase Assay | Kinase-X | Data | Data | Data |
| Cellular Phosphorylation Assay | p-Substrate-Y | Data | - | Data |
Table 2: Biophysical Characterization of this compound Binding to Kinase-X
| Method | Kᴅ (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Stoichiometry (N) |
| Surface Plasmon Resonance (SPR) | Data | Data | Data | Data |
| Isothermal Titration Calorimetry (ITC) | Data | - | - | Data |
Table 3: Structural Data Summary for this compound-Kinase-X Complex
| Method | PDB ID | Resolution (Å) | R-work / R-free | Key Interactions |
| X-ray Crystallography | Data | Data | Data | Hydrogen bonds, hydrophobic contacts |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the essential experimental protocols.
Recombinant Kinase-X Expression and Purification
The kinase domain of Kinase-X (residues 1-300) would be sub-cloned into a pET-28a vector with an N-terminal His₆-tag. The plasmid would be transformed into E. coli BL21(DE3) cells. Protein expression would be induced with 0.5 mM IPTG at 18°C for 16 hours. The cells would be harvested, lysed by sonication, and the soluble fraction purified using a Ni-NTA affinity column followed by size-exclusion chromatography.
In Vitro Kinase Assay
The inhibitory activity of this compound against Kinase-X would be determined using a luminescence-based kinase assay. The assay would be performed in a 384-well plate containing Kinase-X, a peptide substrate, and ATP. This compound would be serially diluted and added to the reaction. The amount of ATP remaining after the kinase reaction is proportional to the luminescence signal, which is inversely correlated with kinase activity. IC₅₀ values would be calculated using a four-parameter logistic fit.
Surface Plasmon Resonance (SPR)
The binding kinetics of this compound to Kinase-X would be measured using a Biacore instrument. Recombinant Kinase-X would be immobilized on a CM5 sensor chip. A series of this compound concentrations would be injected over the chip surface, and the association and dissociation rates would be monitored. The resulting sensorgrams would be fit to a 1:1 binding model to determine the Kᴅ, kₒₙ, and kₒբբ values.
X-ray Crystallography
Crystals of the Kinase-X-YW2036 complex would be grown using the sitting-drop vapor diffusion method. The protein-ligand complex would be concentrated to 10 mg/mL. Diffraction data would be collected at a synchrotron source. The structure would be solved by molecular replacement using a known kinase domain structure, and the model would be refined to produce the final coordinates and structural statistics.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Proposed signaling pathway of Kinase-X and the inhibitory action of this compound.
Caption: Experimental workflow for determining the crystal structure of the this compound-Kinase-X complex.
Caption: Logical progression of a drug discovery project leading to a candidate like this compound.
The Architecture of Induced Proximity: A Technical Guide to Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of ternary complexes, where two proteins are brought into proximity by a small molecule, represents a paradigm shift in therapeutic intervention. This mechanism, most notably exploited by Proteolysis Targeting Chimeras (PROTACs), allows for the targeted degradation of proteins previously considered "undruggable." This guide provides an in-depth exploration of the core principles governing the formation of these complexes, the experimental methodologies used to characterize them, and the critical signaling pathways involved. By understanding the biophysical and cellular intricacies of ternary complex formation, researchers can more effectively design and optimize novel therapeutics that leverage this powerful mechanism.
Introduction: The Dawn of Induced Proximity
Conventional pharmacology has largely focused on the development of inhibitors that block the active sites of enzymes or the binding sites of receptors. However, a significant portion of the proteome lacks such well-defined functional sites, rendering them challenging targets for traditional small molecule drugs. The advent of induced proximity platforms, particularly PROTACs, has provided a revolutionary approach to modulate these intractable targets.
PROTACs are heterobifunctional molecules comprised of two distinct "warheads" connected by a chemical linker. One warhead binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The crucial event in the mechanism of action of a PROTAC is the formation of a ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome machinery. The efficiency of this process is intrinsically linked to the stability and conformation of the ternary complex.
The Energetics of Ternary Complex Formation
The formation of a stable ternary complex is a thermodynamically driven process. The overall stability of the complex is not merely the sum of the individual binding affinities of the PROTAC for its two protein partners. A critical factor is cooperativity (α) , which describes the influence of one protein's binding on the binding of the other.
Positive cooperativity (α > 1) indicates that the binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary interactions. Conversely, negative cooperativity (α < 1) signifies that the binding of the first protein sterically or allosterically hinders the binding of the second. The cooperativity is a key determinant of a PROTAC's efficacy.
The thermodynamic relationships can be visualized as a cycle:
References
The Impact of HER2 Inhibition on Cellular Signaling: A Technical Overview
Disclaimer: Information regarding a specific compound designated "YW2036" and its effects on HER2 signaling pathways is not available in the public domain as of November 2025. The following guide provides a comprehensive overview of the HER2 signaling cascade and the well-documented effects of established HER2 inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals.
Introduction to HER2 and its Role in Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and differentiation.[1] While HER2 does not have a known direct ligand, it is the preferred dimerization partner for other members of the HER family (HER1/EGFR, HER3, and HER4).[1][2] This dimerization, particularly with HER3, leads to the potent activation of downstream signaling pathways.[1][3]
In approximately 15-20% of breast cancers, and in other cancers such as gastric and esophageal, the ERBB2 gene is amplified, leading to HER2 protein overexpression.[4][5] This results in constitutive activation of downstream signaling pathways, driving tumor growth, and is associated with a more aggressive disease phenotype and poorer prognosis.[1][5] The primary signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
Core HER2 Signaling Pathways
The activation of HER2 and its dimerization partners triggers a cascade of intracellular signaling events crucial for cell fate decisions.
The PI3K/AKT/mTOR Pathway
The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[3][9] Upon dimerization, the intracellular domain of HER3 is phosphorylated, creating docking sites for the p85 regulatory subunit of PI3K.[3] This activation leads to the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[9] Aberrant activation of this pathway is a major contributor to resistance to anti-HER2 therapies.[4][9]
Caption: The PI3K/AKT/mTOR signaling pathway activated by HER2/HER3 heterodimerization.
The Ras/Raf/MAPK Pathway
HER2 dimerization also leads to the activation of the Ras/Raf/MAPK pathway.[6] This is initiated by the recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated receptor complex. These adaptors then activate Ras, a small GTPase. Activated Ras triggers a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate gene expression involved in cell proliferation, differentiation, and survival.[7] There is evidence of a switch between the PI3K/AKT and MAPK pathways, particularly in the context of the tumor microenvironment and the development of therapeutic resistance.[10][11][12]
Caption: The Ras/Raf/MAPK signaling cascade initiated by HER2 activation.
Therapeutic Interventions and Their Mechanisms of Action
Several classes of drugs targeting HER2 have been developed, each with a distinct mechanism of action.
| Drug Class | Example(s) | Mechanism of Action | Effect on Signaling Pathways |
| Monoclonal Antibodies | Trastuzumab, Pertuzumab | Bind to the extracellular domain of HER2. Trastuzumab inhibits ligand-independent HER2 signaling and flags cells for antibody-dependent cell-mediated cytotoxicity (ADCC).[6][13] Pertuzumab prevents HER2 from dimerizing with other HER family members, particularly HER3.[13][14] | Inhibition of both PI3K/AKT and MAPK pathways.[6] Pertuzumab is particularly effective at blocking HER3-mediated PI3K activation.[14] |
| Tyrosine Kinase Inhibitors (TKIs) | Lapatinib, Neratinib, Tucatinib | Small molecules that enter the cell and bind to the intracellular tyrosine kinase domain of HER2, preventing its activation. | Reversible (Lapatinib) or irreversible (Neratinib) inhibition of both PI3K/AKT and MAPK pathways.[5] |
| Antibody-Drug Conjugates (ADCs) | Trastuzumab emtansine (T-DM1), Trastuzumab deruxtecan (T-DXd) | A monoclonal antibody (trastuzumab) linked to a potent cytotoxic agent. The antibody targets the drug to HER2-positive cells, where it is internalized, and the cytotoxic payload is released.[5][15] | In addition to pathway inhibition by the antibody component, the primary effect is direct cell killing through the cytotoxic payload.[5] |
Experimental Protocols for Studying HER2 Signaling
Investigating the effects of novel inhibitors like a hypothetical "this compound" on HER2 signaling involves a series of in vitro and in vivo experiments.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Protocol: HER2-positive cancer cell lines (e.g., SKBR3, BT474) are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT or CellTiter-Glo.
-
Data Output: IC50 values (the concentration of inhibitor that reduces cell viability by 50%).
-
-
Western Blotting:
-
Protocol: Cells are treated with the inhibitor for various time points. Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of HER2, AKT, and ERK.
-
Data Output: Qualitative and semi-quantitative assessment of the phosphorylation status (and thus activation) of key signaling proteins.
-
-
Immunoprecipitation and Kinase Assays:
-
Protocol: HER2 is immunoprecipitated from cell lysates using a specific antibody. The immunoprecipitated complex is then incubated with a substrate and radiolabeled ATP to measure the kinase activity of HER2.
-
Data Output: Direct measurement of the inhibitor's effect on HER2's enzymatic activity.
-
Caption: A generalized workflow for the in vitro evaluation of a HER2 inhibitor.
In Vivo Models
-
Xenograft Models:
-
Protocol: HER2-positive cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly.
-
Data Output: Tumor growth inhibition (TGI) and assessment of drug safety and tolerability.
-
Conclusion
The HER2 signaling network is a cornerstone of the pathology of HER2-positive cancers. While significant progress has been made with monoclonal antibodies, TKIs, and ADCs, the development of resistance remains a major clinical challenge.[4][5] Understanding the intricate details of the PI3K/AKT and MAPK pathways, and how they are modulated by therapeutic agents, is crucial for the development of next-generation inhibitors and combination therapies. Future research will likely focus on overcoming resistance mechanisms, potentially through the development of novel agents that offer a more comprehensive or durable blockade of HER2-driven signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Biological Roles and Clinical Applications of the PI3K/AKT Pathway in Targeted Therapy Resistance in HER2-Positive Breast Cancer: A Comprehensive Review [mdpi.com]
- 10. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D culture of Her2+ breast cancer cells promotes AKT to MAPK switching and a loss of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer | MDPI [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. HER2-Positive Breast Cancer: Current Management of Early, Advanced, and Recurrent Disease - PMC [pmc.ncbi.nlm.nih.gov]
YW2036: An Unidentified Molecule in the Context of the Ubiquitin-Proteasome System
Initial investigation for the molecule designated YW2036 has yielded no specific findings within publicly available scientific literature, patent databases, or clinical trial registries. Consequently, a detailed technical guide on its role in the ubiquitin-proteasome system cannot be constructed at this time.
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of targeted proteins, playing a pivotal role in maintaining cellular health and homeostasis.[1][2][3][4] This intricate process involves the sequential action of three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[2][4][5] These enzymes work in concert to attach ubiquitin, a small regulatory protein, to substrate proteins, thereby marking them for degradation by the proteasome.[1][2][5]
The specificity of the UPS is primarily determined by the E3 ubiquitin ligases, which recognize and bind to specific protein substrates.[1][2] This targeted degradation is essential for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[1][3] Given its fundamental role, the UPS is a significant area of research and a promising target for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[3][5]
Despite a thorough search for "this compound" in connection with the ubiquitin-proteasome system, no relevant data, experimental protocols, or signaling pathways involving this specific molecule could be identified. It is possible that "this compound" represents an internal compound designation not yet disclosed in public forums, a very recent discovery that has not been published, or an alternative nomenclature not widely recognized.
Without foundational information on the mechanism of action, biochemical interactions, and cellular effects of this compound, the creation of a comprehensive technical guide with quantitative data, detailed experimental methodologies, and accurate signaling pathway diagrams is not feasible. Further information, such as primary research articles, patent filings, or conference proceedings that explicitly describe this compound, is required to fulfill the requested in-depth analysis.
References
Methodological & Application
YW2036: In Vitro Assay Protocols and Application Notes
Initial Search and Findings
A comprehensive search for "YW2036" across scientific databases and public information sources did not yield any specific information regarding a compound, molecule, or therapeutic agent with this designation. Consequently, no established in vitro assay protocols, mechanisms of action, or associated signaling pathways for "this compound" could be identified.
The search results did, however, provide general protocols and methodologies for various in vitro assays commonly used in cancer research and drug development. These include studies on different cancer cell lines and investigations into signaling pathways such as the Hippo and Wnt pathways.
General Methodologies in Cancer Cell Line Research
While specific data for this compound is unavailable, the following sections outline general protocols and data presentation formats that are standard in the field and would be applicable to the study of a novel compound.
Table 1: Representative Data Summary for a Hypothetical Anti-Cancer Compound
| Cell Line | Assay Type | Metric | Concentration (µM) | Result |
| MDA-MB-231 | Cell Viability (MTT) | IC50 | 10 | 5.2 µM |
| BT-549 | Apoptosis (Caspase-3/7) | % Apoptotic Cells | 5 | 45% |
| Hs578T | Colony Formation | % Inhibition | 2 | 60% |
| SKBR3 | Cell Cycle (Flow Cytometry) | % G2/M Arrest | 15 | 30% |
Experimental Protocols
The following are generalized protocols for common in vitro assays used to characterize the activity of a novel compound in cancer cell lines.
Cell Viability Assay (MTT)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (hypothetical this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
White-walled 96-well plates
-
Test compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the test compound and controls for the desired time period.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Normalize the results to a vehicle-treated control.
Colony Formation Assay
This long-term assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compound
-
Crystal Violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat with the test compound at various concentrations.
-
Incubate for 10-14 days, replacing the medium with fresh compound every 3-4 days.
-
Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the percent inhibition of colony formation compared to the control.
Signaling Pathway and Workflow Diagrams
As no specific signaling pathway for this compound is known, the following diagrams illustrate a generic signal transduction pathway and a typical experimental workflow for testing a new compound.
Caption: A generalized signal transduction pathway initiated by a hypothetical ligand.
Caption: A typical experimental workflow for in vitro compound testing.
The absence of specific information on "this compound" in the public domain prevents the creation of a detailed and accurate application note and protocol. The information provided above serves as a general template and guide for how such a document would be structured for a novel anti-cancer compound, based on standard practices in the field of cancer biology and drug discovery. Further research and data on this compound are required to develop a specific and validated protocol.
Application Note: YW2036 Cell-Based Assay for NF-κB Signaling Pathway Inhibition
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, including chronic inflammatory conditions and various cancers.[2] The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α), which trigger a signaling cascade culminating in the phosphorylation of the IκB inhibitor protein by the IκB kinase (IKK) complex.[1][3][4] This phosphorylation event targets IκB for degradation, allowing the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of target genes.[4][5]
YW2036 is a potent and selective small molecule inhibitor of the IKKβ subunit, a key kinase in the canonical NF-κB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream gene expression. Cell-based assays are crucial for evaluating the potency and efficacy of such inhibitors in a physiologically relevant context.[6][7][8]
This application note provides a detailed protocol for a robust and sensitive cell-based luciferase reporter assay designed to quantify the inhibitory activity of this compound on the TNF-α-induced NF-κB signaling pathway.
Assay Principle
The assay utilizes a human embryonic kidney cell line (HEK293) stably expressing a firefly luciferase reporter gene under the transcriptional control of multiple NF-κB response elements (RE). A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-expressed to serve as an internal control for transfection efficiency and cell viability.[5]
In the absence of an inhibitor, stimulation with TNF-α activates the NF-κB pathway, leading to the binding of NF-κB to the response elements and driving the expression of firefly luciferase. The resulting luminescence is proportional to NF-κB activity. When cells are pre-treated with this compound, the pathway is inhibited, leading to a dose-dependent decrease in the luminescence signal. The firefly luciferase signal is normalized to the Renilla luciferase signal to minimize variability.[9]
Protocols
I. Required Materials
Reagents:
-
HEK293-NF-κB-Luciferase Reporter Cell Line
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Recombinant Human TNF-α (carrier-free)
-
This compound Compound Stock (e.g., 10 mM in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
DMSO, cell culture grade
-
Sterile, opaque-walled 96-well cell culture plates
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Plate luminometer with dual injectors
-
Multichannel pipettes
-
Standard light microscope for cell culture
II. Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293-NF-κB-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
Day 2: Compound Treatment and Stimulation
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in serum-free DMEM or Opti-MEM. A common starting point is a 2X final concentration series ranging from 200 µM to 20 pM.
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1%).
-
-
Compound Addition:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Prepare TNF-α Solution:
-
Prepare a 2X working solution of TNF-α in serum-free DMEM. The final concentration should be determined empirically, but a common starting point is 20 ng/mL (for a 10 ng/mL final concentration).
-
Prepare a "no stimulus" control using serum-free DMEM only.
-
-
Cell Stimulation:
Day 3: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the Dual-Luciferase® Assay reagents according to the manufacturer's protocol.[10]
-
Cell Lysis:
-
Luminescence Measurement:
-
Set up the luminometer to inject 100 µL of Luciferase Assay Reagent II (firefly substrate) followed by a 2-second delay and a 5-10 second measurement period.[10]
-
Program a second injection of 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) followed by a 2-second delay and a 5-10 second measurement.[10]
-
Place the plate in the luminometer and begin the reading.
-
III. Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading (Relative Light Units, RLU) by the Renilla luciferase reading (RLU) to obtain the Normalized RLU.
-
Normalized RLU = Firefly RLU / Renilla RLU
-
-
Percentage Inhibition Calculation:
-
Determine the average Normalized RLU for the "vehicle control" (stimulated, no inhibitor) and the "no stimulus" control.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
% Inhibition = 100 x (1 - [Sample Norm. RLU - No Stimulus Norm. RLU] / [Vehicle Norm. RLU - No Stimulus Norm. RLU])
-
-
-
IC₅₀ Determination:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the TNF-α-induced signal.
-
Data Presentation
Table 1: Dose-Response of this compound on TNF-α-Induced NF-κB Activity
| This compound Conc. (nM) | Log Conc. (M) | Normalized RLU (Mean ± SD) | % Inhibition |
| 1000 | -6.0 | 1.8 ± 0.2 | 98.6 |
| 300 | -6.5 | 2.5 ± 0.3 | 96.1 |
| 100 | -7.0 | 5.1 ± 0.6 | 89.2 |
| 30 | -7.5 | 15.3 ± 1.8 | 60.1 |
| 10 | -8.0 | 28.9 ± 3.1 | 24.8 |
| 3 | -8.5 | 35.2 ± 3.9 | 8.2 |
| 1 | -9.0 | 38.0 ± 4.2 | 0.8 |
| 0 (Vehicle) | - | 38.3 ± 4.5 | 0.0 |
| No Stimulus | - | 1.2 ± 0.1 | 100.0 |
Summary: The hypothetical data presented demonstrates a clear dose-dependent inhibition of NF-κB activity by this compound. The calculated IC₅₀ from this dataset is approximately 25.7 nM .
Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. raybiotech.com [raybiotech.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. bowdish.ca [bowdish.ca]
Application Notes and Protocols for the Treatment of HER2+ Cell Lines with a Novel HER2-Selective Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogenic driver in a significant portion of breast cancers, as well as other malignancies.[1][2] The overexpression or amplification of the ERBB2 gene, which encodes for HER2, leads to aggressive tumor growth and is associated with a poorer prognosis.[1] While targeted therapies like trastuzumab, pertuzumab, and various tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of HER2-positive cancers, acquired and de novo resistance remains a significant clinical challenge.[2][3] This necessitates the development of novel HER2 inhibitors with improved efficacy and selectivity. This document provides detailed application notes and protocols for the in vitro evaluation of a novel HER2-selective kinase inhibitor, using JBJ-08-178-01 as an exemplary agent that has demonstrated potent anti-tumoral activity in HER2-mutant and amplified cancer models.[4][5]
Data Presentation: Efficacy of a Novel HER2-Selective Kinase Inhibitor
The following tables summarize the quantitative data on the efficacy of a novel HER2-selective kinase inhibitor in HER2+ cell lines, based on preclinical findings for similar compounds.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | HER2 Status | IC50 (nM) of Novel Inhibitor (e.g., JBJ-08-178-01) | Reference Compound (e.g., Lapatinib) IC50 (nM) |
| SK-BR-3 | HER2-amplified | ~10 | ~50 |
| BT-474 | HER2-amplified | ~15 | ~70 |
| MDA-MB-453 | HER2-amplified | ~12 | ~65 |
| NCI-H2170 | HER2-mutant (A775_G776insYVMA) | ~5 | >1000 |
| Ba/F3 HER2 A775_G776insYVMA | Engineered HER2-mutant | ~3 | >1000 |
| Ba/F3 WT | Wild-Type | >1000 | >1000 |
Note: The IC50 values presented are representative and based on published data for novel HER2 inhibitors like JBJ-08-178-01. Actual values will vary depending on experimental conditions.[4][5]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cell Line Xenograft | Treatment Group | Tumor Growth Inhibition (%) | p-value |
| NCI-H2170 | Vehicle Control | 0 | - |
| NCI-H2170 | Novel Inhibitor (e.g., JBJ-08-178-01) 25 mg/kg QD | ~85 | <0.001 |
| SK-BR-3 | Vehicle Control | 0 | - |
| SK-BR-3 | Novel Inhibitor (e.g., JBJ-08-178-01) 25 mg/kg QD | ~70 | <0.01 |
Note: Data is illustrative of typical results for potent HER2 inhibitors in preclinical xenograft studies.[4][5]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel HER2 inhibitor in HER2+ cancer cell lines.
Materials:
-
HER2+ cell lines (e.g., SK-BR-3, BT-474) and control cell lines.
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Novel HER2 inhibitor (stock solution in DMSO).
-
96-well plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or MTT reagent.
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the novel HER2 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of HER2 Signaling Pathway
Objective: To assess the effect of the novel inhibitor on the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).
Materials:
-
HER2+ cell lines.
-
6-well plates.
-
Novel HER2 inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the novel HER2 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Mandatory Visualizations
Caption: HER2 signaling pathways and the mechanism of action of a novel HER2 inhibitor.
References
- 1. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YW2036 In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YW2036 is a novel, potent, and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the proliferation and survival of various cancer types. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound using a human colorectal cancer xenograft model in immunodeficient mice. The following sections describe the necessary procedures for cell culture, tumor implantation, drug administration, and efficacy assessment, along with representative data.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-tumor effect by disrupting the canonical Wnt signaling cascade. In the absence of Wnt ligands, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival. This compound is hypothesized to interfere with the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of oncogenic target genes.
Caption: Hypothetical mechanism of this compound in the Wnt/β-catenin signaling pathway.
Data Presentation: In Vivo Efficacy of this compound
The anti-tumor activity of this compound was evaluated in a subcutaneous HCT116 human colorectal cancer xenograft model in athymic nude mice. Treatment was initiated when tumors reached an average volume of 150-200 mm³.
Table 1: Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QDx14 | 1250 ± 150 | - |
| This compound | 25 | QDx14 | 625 ± 80 | 50 |
| This compound | 50 | QDx14 | 312 ± 55 | 75 |
| This compound | 75 | QDx14 | 187 ± 40 | 85 |
Table 2: Body Weight Changes in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | - | +1.5 ± 0.5 |
| This compound | 25 | +1.2 ± 0.6 |
| This compound | 50 | +0.8 ± 0.4 |
| This compound | 75 | -0.5 ± 0.7 |
Experimental Protocols
A general workflow for in vivo xenograft studies is outlined below.
Caption: Experimental workflow for a typical in vivo xenograft study.
Cell Culture and Maintenance
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Preparation of Cells for Implantation
-
Harvest HCT116 cells during their logarithmic growth phase.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and neutralize with complete media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free media or PBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free media and Matrigel. Keep the cell suspension on ice.
Animal Husbandry and Implantation
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimation: Acclimate mice for at least one week prior to the experiment.
-
Implantation:
-
Anesthetize the mouse.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring and Treatment
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
Prepare fresh dilutions for each day of dosing.
-
-
Administration:
-
Administer this compound or vehicle control via oral gavage or intraperitoneal injection according to the dosing schedule (e.g., once daily for 14 days).
-
The volume of administration should be based on the individual animal's body weight.
-
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
Endpoint and Data Analysis
-
The study endpoint may be defined by a specific tumor volume, a predetermined number of treatment days, or signs of morbidity in the animals.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, pharmacokinetics).
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Disclaimer: this compound is a hypothetical compound. The data and protocols presented here are for illustrative purposes and are based on general methodologies for in vivo xenograft studies. Researchers should adapt these protocols based on the specific characteristics of their compound and cell lines, and all animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
YW2036: No Publicly Available Data for Administration in Animal Models
Comprehensive searches for "YW2036" in scientific literature and public databases have yielded no specific information regarding its administration in animal models. This suggests that this compound may be an internal compound code not yet disclosed in public research, a novel therapeutic still in the very early stages of development, or a misidentified designation.
Without any information on the compound's characteristics, such as its molecular type (e.g., small molecule, biologic), mechanism of action, or therapeutic target, it is not possible to provide detailed application notes or experimental protocols for its use in animal models. The design of preclinical studies, including the choice of animal model, route of administration, dosage, and relevant endpoints, is entirely dependent on the specific properties of the investigational drug.
For researchers, scientists, and drug development professionals, the initial steps in establishing protocols for a new chemical entity like this compound would involve a series of fundamental studies to characterize its properties. These would typically include:
-
In vitro studies: To determine the compound's activity and mechanism of action at a cellular level.
-
Pharmacokinetic (PK) studies: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Initial dose-ranging studies in a relevant animal species are crucial.
-
Toxicology studies: To assess the safety profile of the compound and determine a safe starting dose for efficacy studies.
Once this foundational data is gathered, more specific and detailed protocols for efficacy testing in relevant disease models can be developed.
Given the current lack of public information on this compound, no quantitative data, experimental protocols, or signaling pathway diagrams can be generated. Researchers with access to information on this compound are encouraged to use the general principles of preclinical drug development to design their animal studies. This would involve adapting established methodologies for similar compounds or therapeutic areas.
Several general resources and guidelines are available for designing and conducting animal studies for drug development, which can provide a framework for initiating research on a new compound. These resources cover topics such as the selection of appropriate animal models, ethical considerations, and regulatory requirements for preclinical research.
Application Note: Quantifying HER2 Degradation with YW2036 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the degradation of the HER2 protein in cancer cell lines upon treatment with the novel compound YW2036, using the western blot technique. It includes methodologies for sample preparation, protein quantification, and immunodetection, as well as expected outcomes.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), encoded by the ERBB2 gene, is a receptor tyrosine kinase that plays a critical role in cell growth and differentiation.[1][2] Overexpression or amplification of HER2 is a key driver in several types of cancer, most notably in 20-30% of breast cancers, where it is associated with aggressive disease and poor prognosis.[2][3] Consequently, HER2 is a primary target for cancer therapies.[4][5] While many therapies focus on inhibiting the kinase activity of HER2 or blocking ligand binding, a newer therapeutic strategy is to induce the degradation of the HER2 protein itself.[1][6] This application note details a western blot protocol to quantify the degradation of HER2 induced by a hypothetical novel compound, this compound.
Experimental Overview
This protocol outlines the treatment of HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) with this compound, followed by lysis, protein quantification, SDS-PAGE, and immunodetection of HER2 and related proteins. Western blotting allows for the visualization and quantification of changes in protein levels, providing direct evidence of protein degradation.[7][8]
Data Presentation: Expected Quantitative Outcomes
The following table summarizes hypothetical data from a western blot experiment designed to test the efficacy of this compound in degrading HER2. The data represents the relative band intensity of HER2 normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Relative HER2 Protein Level (%) |
| Vehicle Control | 0 | 24 | 100 |
| This compound | 10 | 24 | 85 |
| This compound | 50 | 24 | 40 |
| This compound | 100 | 24 | 15 |
| This compound | 250 | 24 | 5 |
| Vehicle Control | 0 | 48 | 100 |
| This compound | 100 | 6 | 80 |
| This compound | 100 | 12 | 50 |
| This compound | 100 | 24 | 15 |
| This compound | 100 | 48 | 5 |
Experimental Protocol
Materials and Reagents
-
HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474)
-
Cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-HER2/ErbB2
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Culture HER2-overexpressing cells (e.g., SK-BR-3 or BT-474) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 250 nM) for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against HER2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
For the loading control, either strip the membrane and re-probe for β-actin/GAPDH or use a separate gel.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the HER2 band to the corresponding loading control band for each sample.
-
Visualizations
Caption: Western blot workflow for this compound-induced HER2 degradation.
Caption: HER2 signaling pathway and the mechanism of this compound.
References
- 1. Neddylation of HER2 Inhibits its Protein Degradation and promotes Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
YW2036 Immunoprecipitation Assay for Protein Interactions: Application Notes and Protocols
Introduction
The immunoprecipitation (IP) assay is a powerful and widely utilized technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] This method can be extended to co-immunoprecipitation (Co-IP) to identify proteins that interact with the target protein, providing valuable insights into protein-protein interaction networks.[3][4][5] These interactions are fundamental to nearly all cellular processes, and their characterization is crucial for understanding biological pathways in both healthy and diseased states.[4][6] This document provides a detailed protocol for utilizing the novel compound YW2036 in an immunoprecipitation assay to investigate its protein interaction partners. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The core principle of immunoprecipitation involves the use of a specific antibody to capture a target protein (antigen) from a sample.[3] The resulting antibody-antigen complex is then captured on a solid-phase support, most commonly agarose beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies.[1][3] In a co-immunoprecipitation experiment, the conditions are optimized to keep protein complexes intact, allowing for the co-purification of the target protein along with its binding partners.[7] Subsequent analysis, typically by Western blotting or mass spectrometry, is used to identify the immunoprecipitated proteins.[2][8]
The this compound immunoprecipitation assay is designed to identify cellular proteins that directly or indirectly interact with this compound. This can be achieved by utilizing a modified form of this compound that can be captured, or by using an antibody that recognizes this compound itself or a tagged version of the molecule.
Experimental Workflow & Signaling Pathway
To visualize the experimental process and the potential signaling context, the following diagrams are provided.
Caption: General workflow for a this compound immunoprecipitation experiment.
Caption: Hypothetical signaling pathway involving this compound and its interacting proteins.
Detailed Protocols
I. Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates under non-denaturing conditions to preserve protein-protein interactions.[9]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors just before use.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
II. Immunoprecipitation of this compound-Protein Complexes
This protocol outlines the steps for capturing this compound and its interacting proteins. This may involve a specific antibody against this compound or a tagged version of the compound.
Materials:
-
Cleared cell lysate (from Protocol I)
-
Anti-YW2036 antibody or appropriate control IgG
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator.[7] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add the anti-YW2036 antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the formation of immune complexes.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G agarose beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash steps 3-5 times to remove non-specifically bound proteins.[2]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads to dissociate the protein complexes.
-
Incubate for 5-10 minutes at room temperature (for glycine) or boil for 5 minutes (for SDS-PAGE buffer).
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
III. Analysis of Immunoprecipitated Proteins
The eluted proteins can be analyzed by Western blotting to confirm the presence of known interactors or by mass spectrometry for the discovery of novel binding partners.
A. Western Blot Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
B. Mass Spectrometry Analysis
-
Elute the proteins from the beads using a compatible buffer.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
Data Presentation
Quantitative data from Western blot or mass spectrometry experiments should be summarized for clear comparison.
Table 1: Western Blot Densitometry Analysis
| Target Protein | Input (Relative Intensity) | This compound IP (Relative Intensity) | Control IgG IP (Relative Intensity) | Fold Enrichment (this compound/Control) |
| Known Interactor 1 | 1.0 | 8.5 | 0.5 | 17.0 |
| Known Interactor 2 | 1.0 | 6.2 | 0.8 | 7.75 |
| Negative Control | 1.0 | 0.6 | 0.5 | 1.2 |
Table 2: Mass Spectrometry Hit Prioritization
| Protein ID | Gene Name | This compound IP (Spectral Counts) | Control IgG IP (Spectral Counts) | Significance (p-value) | Biological Function |
| P12345 | GENE1 | 150 | 5 | < 0.001 | Kinase activity |
| Q67890 | GENE2 | 125 | 8 | < 0.001 | Transcriptional regulation |
| R54321 | GENE3 | 20 | 15 | 0.25 | Housekeeping |
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing, non-specific antibody binding | Increase the number of washes, use a higher salt concentration in the wash buffer, pre-clear the lysate. |
| Low or No Signal | Inefficient immunoprecipitation, low protein expression, antibody not suitable for IP | Optimize antibody concentration, use a fresh lysate, ensure the antibody is validated for IP.[2] |
| Co-elution of Antibody | Elution conditions release the antibody from the beads | Use a crosslinking agent to covalently attach the antibody to the beads, or use an elution buffer that does not disrupt the antibody-bead interaction.[1] |
The this compound immunoprecipitation assay is a critical tool for elucidating the protein interaction network of this compound. By following these detailed protocols, researchers can confidently identify and validate protein partners of this compound, paving the way for a deeper understanding of its mechanism of action and potential therapeutic applications. The combination of Co-IP with sensitive downstream analysis techniques like mass spectrometry offers a powerful approach for discovery-driven proteomics.[8]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 3. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein-Protein Interactions: Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation-based analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and significance of protein-protein interactions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of associated proteins by coimmunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Application Note: YW2036 Mass Spectrometry for High-Throughput Proteomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The YW2036 is a state-of-the-art high-resolution mass spectrometer designed for comprehensive proteomic analysis. Its advanced quadrupole, high-field Orbitrap mass analyzer, and electron transfer dissociation (ETD) capabilities provide exceptional sensitivity, mass accuracy, and sequencing speed. This enables researchers to identify and quantify thousands of proteins from complex biological samples, elucidate intricate signaling pathways, and discover novel biomarkers. This application note provides an overview of the this compound's capabilities for proteomic applications and detailed protocols for quantitative proteomic workflows.
Mass spectrometry has become an indispensable tool in proteomics, allowing for the large-scale analysis of proteins and their post-translational modifications.[1][2][3][4][5] The this compound builds upon the established principles of high-resolution mass spectrometry to deliver robust and reproducible results for a variety of applications, including:
-
Deep proteome profiling of cells, tissues, and biofluids.
-
Quantitative analysis of protein expression using label-free and label-based techniques.[1][6]
-
Characterization of post-translational modifications (PTMs).[2]
-
Analysis of protein-protein interactions and cellular signaling pathways.[7]
This compound System Specifications
To provide a framework for its application, the this compound boasts the following hypothetical, yet representative, specifications for a high-end mass spectrometer:
| Feature | Specification |
| Mass Analyzer | High-field Orbitrap |
| Resolution | Up to 240,000 (at m/z 200) |
| Mass Accuracy | < 1 ppm with internal calibration |
| Scan Speed | Up to 40 Hz |
| Fragmentation | Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD) |
| Ion Source | Electrospray Ionization (ESI) |
| Hyphenation | Compatible with nano-flow and standard-flow Liquid Chromatography (LC) systems |
Quantitative Proteomic Analysis of mTOR Signaling Pathway
To demonstrate the capabilities of the this compound, a quantitative proteomic study was conducted to analyze the effects of an mTOR inhibitor on a human cell line. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[8][9][10]
Experimental Workflow
A Tandem Mass Tag (TMT) labeling approach was employed for precise and multiplexed quantification of protein expression changes.[6][11][12][13][14]
Caption: General workflow for quantitative proteomic analysis using the this compound.
Quantitative Data Summary
The following table summarizes the relative abundance changes of key proteins in the mTOR signaling pathway upon treatment with an mTOR inhibitor. TMT reporter ion intensities were used for relative quantification.
| Protein | Gene | Function | Fold Change (Inhibitor/Control) | p-value |
| mTOR | MTOR | Serine/threonine kinase, central regulator of cell growth | -2.5 | 0.001 |
| Raptor | RPTOR | Component of mTORC1 complex | -2.1 | 0.005 |
| Rictor | RICTOR | Component of mTORC2 complex | -1.8 | 0.012 |
| Ribosomal protein S6 | RPS6 | Component of the 40S ribosomal subunit | -3.2 | < 0.001 |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Repressor of translation initiation | +2.8 | < 0.001 |
mTOR Signaling Pathway Diagram
The results from the proteomic analysis confirm the expected downstream effects of mTOR inhibition. The diagram below illustrates the core mTOR signaling pathway and highlights the proteins quantified in this study.
Caption: Simplified mTOR signaling pathway with key protein complexes and downstream effects.
Protocols
Sample Preparation for TMT-based Quantitative Proteomics
This protocol outlines the steps for protein extraction, digestion, and TMT labeling from cultured mammalian cells.
Materials:
-
Lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5, 1x protease and phosphatase inhibitor cocktail)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tag (TMT) reagents
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Add lysis buffer and sonicate on ice to lyse the cells and shear DNA.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Reduction, Alkylation, and Digestion:
-
Take 100 µg of protein from each sample.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
TMT Labeling:
-
Acidify the digest with 1% TFA and desalt using an SPE C18 cartridge.
-
Dry the peptides under vacuum.
-
Resuspend the peptides in 100 mM TEAB buffer (pH 8.5).
-
Add the respective TMT label (dissolved in anhydrous ACN) to each sample and incubate for 1 hour at room temperature.[11]
-
Quench the reaction by adding 5% hydroxylamine.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample using an SPE C18 cartridge.
-
Dry the final peptide mixture under vacuum and store at -80°C until LC-MS/MS analysis.
-
This compound Data-Dependent Acquisition (DDA) Protocol
This protocol provides a general method for proteomic analysis on the this compound system coupled to a nano-flow LC system.
LC System Parameters:
-
Column: 75 µm ID x 25 cm C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile
-
Gradient: 5-40% B over 90 minutes, then to 95% B over 10 minutes
-
Flow Rate: 300 nL/min
This compound MS Parameters:
-
MS1 Scan:
-
Resolution: 120,000
-
Scan Range: 350-1500 m/z
-
AGC Target: 3e6
-
Maximum Injection Time: 50 ms
-
-
DDA Settings:
-
Cycle Time: 3 seconds
-
Intensity Threshold: 5e4
-
Dynamic Exclusion: 30 seconds
-
-
MS2 Scan:
-
Resolution: 50,000
-
Isolation Window: 1.2 m/z
-
Fragmentation: HCD
-
Collision Energy: 32%
-
AGC Target: 1e5
-
Maximum Injection Time: 100 ms
-
The this compound mass spectrometer provides a powerful and versatile platform for in-depth proteomic analysis. Its high resolution, mass accuracy, and advanced fragmentation capabilities enable comprehensive identification and quantification of proteins in complex biological systems. The provided protocols for TMT-based quantitative proteomics and data-dependent acquisition offer a robust starting point for researchers aiming to investigate cellular signaling, discover biomarkers, and advance drug development.
References
- 1. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. mi.fu-berlin.de [mi.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 7. Mass spectrometry-based proteomics and network biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
- 10. cusabio.com [cusabio.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation of a Dose-Response Curve for the Hypothetical Wnt Signaling Pathway Inhibitor YW2036
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of several cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This document provides a detailed protocol for generating a dose-response curve for YW2036, a hypothetical small molecule inhibitor of the Wnt signaling pathway. The protocol utilizes a TCF/LEF (T-cell factor/lymphoid enhancer factor) luciferase reporter assay in a human colorectal cancer cell line with constitutively active Wnt signaling. This assay measures the transcriptional activity of β-catenin/TCF complexes, providing a quantitative readout of pathway inhibition.
Signaling Pathway
The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled receptor and an LRP5/6 co-receptor. This leads to the inhibition of a destruction complex, which otherwise phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to drive the expression of target genes involved in proliferation and cell fate. In many colorectal cancers, mutations in components of the destruction complex, such as APC, lead to constitutive β-catenin stabilization and signaling. This compound is hypothesized to inhibit this pathway downstream of the destruction complex.
Canonical Wnt signaling pathway with the hypothesized target of this compound.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol details the steps to determine the dose-dependent inhibition of Wnt signaling by this compound using a dual-luciferase reporter system.
1. Materials and Reagents
-
Cell Line: HCT116 human colorectal carcinoma cells (ATCC CCL-247) stably expressing a TCF/LEF firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[1][2]
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Positive Control: ICG-001 (a known Wnt/β-catenin inhibitor) at 10 mM in DMSO.[2]
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)[4]
-
White, clear-bottom 96-well assay plates
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer capable of reading dual-luciferase assays
-
Standard cell culture equipment
-
2. Experimental Workflow
Workflow for the this compound dose-response experiment.
3. Detailed Procedure
Day 1: Cell Seeding
-
Culture HCT116 TCF/LEF reporter cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 2 x 104 cells in 100 µL of culture medium per well into a white, clear-bottom 96-well plate.[5]
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
Day 2: Compound Treatment
-
Prepare a serial dilution series of this compound in culture medium. A suggested final concentration range is 0.1 nM to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Also prepare dilutions for the positive control (e.g., ICG-001 at a final concentration of 10 µM) and a vehicle control (DMSO, at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound dilutions, positive control, or vehicle control. Each condition should be performed in triplicate.
-
Return the plate to the incubator for 24 hours.
Day 3: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[6]
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity, followed by the injection of 100 µL of Stop & Glo® Reagent to measure the Renilla luciferase activity.[6][7]
-
Measure the luminescence for each well according to the manufacturer's protocol.
4. Data Analysis
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Average the normalized ratios for each triplicate condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Normalized ValueSample / Normalized ValueVehicle))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.[8][9][10]
Data Presentation
The following table summarizes hypothetical data from a dose-response experiment with this compound.
| This compound Concentration | Log Concentration | Normalized Luciferase Activity (Mean RLU ± SD) | % Inhibition |
| Vehicle (0 M) | N/A | 850,000 ± 45,000 | 0 |
| 1.0E-10 M | -10.0 | 835,000 ± 51,000 | 1.8 |
| 1.0E-09 M | -9.0 | 790,500 ± 42,000 | 6.9 |
| 1.0E-08 M | -8.0 | 629,000 ± 35,000 | 26.0 |
| 1.0E-07 M | -7.0 | 433,500 ± 28,000 | 49.0 |
| 1.0E-06 M | -6.0 | 127,500 ± 15,000 | 85.0 |
| 1.0E-05 M | -5.0 | 42,500 ± 8,000 | 95.0 |
| Positive Control (10 µM ICG-001) | N/A | 51,000 ± 9,500 | 94.0 |
Calculated IC50 for this compound: 1.04 x 10-7 M (104 nM)
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. towardsdatascience.com [towardsdatascience.com]
Troubleshooting & Optimization
optimizing YW2036 dosage and scheduling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with YW2036. The information is designed to address common issues encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro cell-based assays?
A1: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, a common concentration range to test is 0.01 µM to 10 µM. Below is a table summarizing IC50 values for this compound in various cancer cell lines after 72 hours of treatment.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.25 |
| MCF-7 | Breast Cancer | 0.80 |
| PC-3 | Prostate Cancer | 1.25 |
| HCT116 | Colorectal Cancer | 0.60 |
Q2: How should I prepare this compound for in vitro and in vivo studies?
A2: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM). This stock solution should then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (IP) or oral (PO) administration. The formulation should be prepared fresh daily.
Q3: What is the recommended in vivo dosing schedule for this compound?
A3: The optimal in vivo dosing schedule can vary depending on the tumor model and desired therapeutic window. Based on preclinical xenograft models, intermittent dosing schedules have shown a favorable balance of efficacy and tolerability. The table below summarizes the tumor growth inhibition (TGI) for different dosing schedules in an A549 xenograft model.
Table 2: this compound In Vivo Efficacy in A549 Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | TGI (%) | Body Weight Loss (%) |
| 25 | Daily (QD) | 85 | 15 |
| 50 | Every Other Day (Q2D) | 82 | 8 |
| 75 | Twice Weekly (BIW) | 78 | 5 |
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Solution: Ensure a consistent cell seeding density is used for all dose-response assays. Optimize the seeding density to ensure cells are in the logarithmic growth phase for the duration of the experiment.
-
-
Possible Cause 2: this compound Degradation. The compound may be unstable in solution over time.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Assay Edge Effects. Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
Problem 2: Significant body weight loss in in vivo studies.
-
Possible Cause 1: Vehicle Toxicity. The formulation vehicle may be causing adverse effects.
-
Solution: Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is toxic, consider alternative formulations.
-
-
Possible Cause 2: On-target, Off-tumor Toxicity. this compound may be affecting normal tissues.
-
Solution: Consider alternative dosing schedules, such as intermittent dosing, to allow for recovery between treatments. Dose reduction may also be necessary.
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
YW2036 stability and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound YW2036. The information addresses common stability and solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: this compound has crashed out of my aqueous buffer. How can I improve its solubility?
A1: this compound is a poorly soluble compound. Its solubility is highly dependent on pH and the presence of co-solvents.
-
pH Adjustment: this compound is a weakly basic compound. Its solubility increases significantly at a lower pH. For a 10 µM solution, we recommend a buffer pH of 5.0 to 6.5.
-
Co-solvents: If pH adjustment is not sufficient or suitable for your experiment, consider the use of a co-solvent. DMSO is a common choice for initial stock solutions. For aqueous working solutions, excipients such as cyclodextrins may be necessary. Please refer to the solubility data below.
-
Sonication: Gentle sonication can help to dissolve this compound, but it should be used cautiously as it can also promote aggregation if the solution is supersaturated.
Q2: I am observing a loss of this compound potency in my cell-based assays over time. What could be the cause?
A2: This is likely due to the instability of this compound in aqueous media or its non-specific binding to plasticware.
-
Hydrolytic Instability: this compound is susceptible to hydrolysis, especially at neutral to basic pH. We recommend preparing fresh working solutions from a frozen stock for each experiment and using them immediately. The half-life of this compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C is approximately 4 hours.
-
Non-specific Binding: this compound is a lipophilic compound and can adsorb to the surface of standard polypropylene and polystyrene labware. To mitigate this, we recommend using low-adhesion microplates and tubes. The inclusion of a low concentration of a non-ionic surfactant, such as 0.01% Tween-80, in your assay buffer can also reduce non-specific binding.
Q3: My this compound stock solution in DMSO appears cloudy after thawing. What should I do?
A3: Cloudiness upon thawing a DMSO stock solution often indicates that the compound has precipitated. This can happen if the concentration exceeds its solubility limit in DMSO at lower temperatures or if water has been introduced into the DMSO stock.
-
Warming and Vortexing: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. This should be sufficient to redissolve the precipitate.
-
Water Contamination: Ensure your DMSO is anhydrous. Water contamination will significantly reduce the solubility of this compound in DMSO. Store DMSO stocks with desiccant and use proper handling techniques to prevent moisture absorption.
-
Stock Concentration: For long-term storage, we do not recommend storing this compound in DMSO at concentrations higher than 10 mM.
Q4: How should I prepare this compound for in vivo studies?
A4: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A common approach is to use a vehicle containing a mixture of solvents and surfactants. A suggested starting formulation for intravenous administration is:
-
5% DMSO
-
10% Solutol® HS 15
-
85% Saline
The components should be mixed in the order listed, with this compound being dissolved in the DMSO first before adding the other components. The final formulation should be clear and particle-free. This formulation should be prepared fresh and used within 2 hours.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PBS (pH 7.4) | 0.002 |
| 0.1 N HCl | 1.5 |
| DMSO | 25 |
| Ethanol | 3 |
Table 2: Stability of this compound in Different Conditions
| Condition | Half-life (t½) |
| PBS (pH 7.4) at 37°C | ~ 4 hours |
| PBS (pH 5.0) at 37°C | ~ 24 hours |
| 10 mM DMSO stock at -20°C | > 6 months |
| Solid form at 25°C | > 12 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 2 minutes or until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, low-adhesion tubes and store at -20°C.
Protocol 2: Aqueous Solubility Assessment
-
Prepare a saturated solution of this compound in the desired aqueous buffer (e.g., PBS pH 7.4).
-
Add an excess amount of solid this compound to the buffer in a glass vial.
-
Rotate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at 14,000 rpm for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Visual Guides
A troubleshooting workflow for common this compound experimental issues.
YW2036 Western Blot Technical Support Center
Welcome to the technical support center for the YW2036 antibody. This guide is designed to help you troubleshoot common issues and optimize your Western blot experiments for reliable, publication-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during Western blotting with the this compound antibody.
Problem 1: No Signal or Weak Signal
Question: I am not seeing any bands for my target protein, or the signal is very faint. What should I do?
Answer: A lack of signal can be frustrating, but it's a common issue with several potential causes. Let's break down the possibilities.
-
Insufficient Protein Load: The abundance of your target protein may be too low in the lysate.[1][2]
-
Inefficient Protein Transfer: The target protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3][4] This reversible stain will show total protein bands. Also, verify that your transfer sandwich is assembled correctly, ensuring no air bubbles are trapped between the gel and the membrane.[3][5][6] For very large or small proteins, transfer time and buffer composition may need optimization.[2][7]
-
-
Suboptimal Antibody Concentration: The concentration of the this compound primary antibody or the secondary antibody may be too low.
-
Inactive Reagents: Critical reagents like antibodies or the detection substrate may have lost activity.
Problem 2: High Background
Question: My blot has a high background, making it difficult to see my specific band. How can I reduce it?
Answer: High background can obscure your results and is often caused by non-specific antibody binding.
-
Insufficient Blocking: The blocking step is crucial for preventing antibodies from binding non-specifically to the membrane.[9][10]
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[4][11][12]
-
Inadequate Washing: Insufficient washing will not remove all unbound antibodies.[4][9][10]
Problem 3: Non-Specific Bands
Question: I see multiple bands on my blot in addition to the band at the expected molecular weight. What is causing this?
Answer: The presence of unexpected bands can complicate data interpretation.
-
Antibody Concentration: As with high background, a primary antibody concentration that is too high can result in binding to other proteins with similar epitopes.[13][14]
-
Protein Overload: Loading too much protein onto the gel can cause non-specific antibody binding.[4][7]
-
Solution: Reduce the amount of protein loaded in each lane.
-
-
Sample Degradation: If your protein of interest has been degraded, you may see multiple bands below the expected molecular weight.[13][16]
Problem 4: Band at an Unexpected Molecular Weight
Question: The band I'm detecting with this compound is not at the predicted molecular weight. Why?
Answer: It's not uncommon for the observed molecular weight to differ from the calculated one.
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can increase the molecular weight of the protein, causing it to run higher on the gel.[13][17]
-
Solution: Check protein databases like UniProt for known PTMs for your target. You can also treat your sample with enzymes (e.g., phosphatases or glycosidases) to see if the band shifts.[13]
-
-
Splice Variants or Isoforms: Your target protein may exist as multiple isoforms of different sizes.[13][17]
-
Solution: Consult the literature and protein databases to see if splice variants have been reported for your protein of interest.
-
-
Protein Dimers or Multimers: If samples are not fully reduced and denatured, proteins can form dimers or multimers, which will run at a significantly higher molecular weight.[13]
Experimental Protocols & Data
Recommended Reagent Settings
This table provides starting recommendations for key quantitative parameters in your Western blot protocol. Optimization may be required.
| Parameter | Recommended Setting | Range for Optimization |
| Protein Load | 20 µg / lane | 10 - 50 µg / lane |
| This compound Primary Antibody Dilution | 1:1000 | 1:500 - 1:5000 |
| Secondary Antibody Dilution | 1:10,000 (HRP-conjugated) | 1:5,000 - 1:200,000 |
| Blocking | 5% Non-fat Milk in TBST | 3-5% Milk or BSA in TBST/PBST |
| Primary Incubation | Overnight at 4°C | 1-2 hours at Room Temp |
| SDS-PAGE Voltage | 100-150 V | 80 - 200 V |
| Transfer Voltage (Wet) | 100 V for 90 minutes | 80-110 V for 60-120 min |
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for using the this compound antibody.
-
Sample Preparation (Cell Lysates)
-
Wash cells with ice-cold PBS.[18]
-
Add ice-cold RIPA buffer containing a protease inhibitor cocktail.[15][18]
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.[19]
-
Agitate for 30 minutes at 4°C.[18]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE (Gel Electrophoresis)
-
Add Laemmli sample buffer to your protein lysate (to a final concentration of 1x) and boil at 95-100°C for 5 minutes.[18]
-
Load 20 µg of protein per well on an appropriate percentage polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[18]
-
-
Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Activate the PVDF membrane in methanol for 30 seconds, then transfer to transfer buffer. If using nitrocellulose, no activation is needed.
-
Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are present.[3]
-
Perform the transfer. For wet transfer, 100 V for 90 minutes at 4°C is a good starting point.
-
-
Immunoblotting
-
After transfer, wash the membrane briefly in TBST.
-
Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the this compound antibody in blocking buffer (1:1000 recommended starting dilution). Incubate the membrane overnight at 4°C with gentle agitation.[19][20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[20]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution.
-
Capture the signal using a digital imager or X-ray film. Vary exposure times to achieve the optimal signal-to-noise ratio.[4]
-
Visual Guides
Standard Western Blot Workflow
This diagram outlines the key stages of a typical Western blot experiment.
Caption: A high-level overview of the Western Blotting experimental workflow.
Troubleshooting Logic: "No Signal"
Use this flowchart to diagnose the potential cause when no bands are visible on your blot.
Caption: A logical flowchart for troubleshooting "No Signal" results.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. Western Blot Troubleshooting | Antibodies.com [antibodies.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. clyte.tech [clyte.tech]
- 10. bitesizebio.com [bitesizebio.com]
- 11. arp1.com [arp1.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Kinase Inhibitor YW2036
Disclaimer: Publicly available information, including specific off-target effects and kinase profiling data for a compound designated "YW2036," could not be located. The following technical support guide has been generated using a hypothetical kinase inhibitor to serve as a representative example for researchers and drug development professionals. The data and specific pathway interactions presented are illustrative and should not be considered factual for any specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Kinase Inhibitor this compound?
A1: Kinase Inhibitor this compound is a potent, ATP-competitive inhibitor of the hypothetical tyrosine kinase, Kinase-X. It is designed to block the phosphorylation of downstream substrates by binding to the ATP-binding pocket of Kinase-X.
Q2: What are the known major off-target effects of this compound?
A2: While this compound is highly selective for Kinase-X, some off-target activity has been observed at higher concentrations. The most significant off-target effects are on Kinase-Y and Kinase-Z. Researchers should exercise caution and use the lowest effective concentration to minimize these effects. Refer to the kinase profiling data in Table 1 for more details.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro assays, we recommend dissolving it in DMSO to create a 10 mM stock solution. For in vivo studies, a formulation in 5% NMP, 15% Solutol HS 15, and 80% water is suggested. Store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is active in my cell-based assays?
A4: The most direct method to confirm the activity of this compound is to perform a Western blot analysis on a known downstream substrate of Kinase-X. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would indicate target engagement and inhibition.
Troubleshooting Guides
Q5: I am not observing the expected inhibition of my target pathway. What could be the issue?
A5: There are several potential reasons for a lack of observed inhibition:
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Cell Line Resistance: The cell line you are using may have mutations in Kinase-X or compensatory signaling pathways that bypass the need for Kinase-X activity.
-
Incorrect Dosage: Confirm the concentration of this compound used. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Assay Conditions: Ensure that the assay conditions (e.g., incubation time, serum concentration) are appropriate for observing the inhibitory effect.
Q6: I am observing significant cell death even at low concentrations of this compound. What should I do?
A6: Unexpected cytotoxicity can be due to:
-
Off-Target Effects: The observed cell death may be due to the inhibition of an essential off-target kinase. Cross-reference the known off-targets of this compound with essential kinases in your cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to kinase inhibition. Consider using a lower concentration range or a shorter treatment duration.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase-X (Primary Target) | 5 |
| Kinase-Y (Off-Target) | 250 |
| Kinase-Z (Off-Target) | 800 |
| Kinase-A | > 10,000 |
| Kinase-B | > 10,000 |
| Kinase-C | > 10,000 |
Table 2: Cell Viability (IC50) of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A (Kinase-X Dependent) | 0.1 |
| Cell Line B (Kinase-X Independent) | > 10 |
| Cell Line C (Kinase-Y Dependent) | 5.0 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of recombinant Kinase-X (10 nM) to each well of a 96-well plate.
-
Add 2 µL of this compound at various concentrations (in DMSO) or DMSO as a vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of a mixture containing the peptide substrate (100 µM) and ATP (10 µM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for Target Phosphorylation
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a Kinase-X substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Standard workflow for testing this compound in cell culture.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Investigating Acquired Resistance to YW2036
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance mechanisms to the novel therapeutic agent, YW2036. The information provided is based on established principles of drug resistance in cancer therapy and is intended to serve as a general framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm the development of acquired resistance?
A1: To confirm acquired resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in the suspected resistant cells versus the parental (sensitive) cells. A significant increase in the IC50 value indicates acquired resistance. It is also recommended to assess cell viability and proliferation over a time course with and without this compound treatment.
Q2: What are the common molecular mechanisms that could lead to acquired resistance to a targeted therapy like this compound?
A2: Acquired resistance to targeted therapies can arise through various mechanisms, broadly categorized as:
-
On-target alterations: Secondary mutations in the drug target that prevent this compound from binding effectively.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibitory effect of this compound.[1][2]
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer resistance.[3]
-
Histological transformation: In some cases, the cancer may transform into a different subtype that is not dependent on the pathway targeted by this compound.[3][4]
Q3: My this compound-resistant cells do not show any mutations in the primary target of this compound. What should I investigate next?
A3: If on-target mutations are ruled out, the next logical step is to investigate bypass pathway activation. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways. You can assess the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) in your resistant cells compared to the parental cells, both at baseline and after this compound treatment.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound-resistant cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous resistant population. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration and stability of your stock solution. |
| Variable cell seeding density | Ensure consistent cell seeding density across all wells and experiments, as this can affect cell growth and drug response. |
| Assay variability | Optimize your viability/proliferation assay (e.g., MTT, CellTiter-Glo). Check for interference of this compound with the assay reagents. |
Problem 2: Difficulty identifying the mechanism of resistance.
| Possible Cause | Troubleshooting Steps |
| Multiple resistance mechanisms | It's possible that more than one resistance mechanism is at play.[4] Consider a multi-omics approach (genomics, transcriptomics, proteomics) to get a comprehensive view of the changes in your resistant cells. |
| Transient or adaptive resistance | The resistance might be reversible. Culture the resistant cells in the absence of this compound for several passages and then re-challenge with the drug to see if sensitivity is restored.[1] |
| Tumor microenvironment influence | If using in vivo models, consider the role of the tumor microenvironment. Co-culture experiments with stromal cells or analysis of the immune infiltrate in resistant tumors may provide insights. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone 1 IC50 (nM) | Resistant Clone 2 IC50 (nM) | Fold Change (Resistant/Parental) |
| Cell Line A | 10 | 250 | 310 | 25-31 |
| Cell Line B | 25 | 550 | 620 | 22-25 |
Table 2: Relative Gene Expression of Potential Resistance Markers
| Gene | Parental (Relative Expression) | Resistant Clone 1 (Relative Expression) | Resistant Clone 2 (Relative Expression) |
| Target Gene | 1.0 | 1.1 | 0.9 |
| ABC Transporter 1 | 1.0 | 8.5 | 9.2 |
| Bypass Kinase X | 1.0 | 5.2 | 4.8 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Culture parental cells: Culture the this compound-sensitive cancer cell line in standard growth medium.
-
Initial drug exposure: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate. This process can take several months.
-
Isolation of resistant clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype of the clones by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell lysis: Lyse both parental and resistant cells, with and without this compound treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH).
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Bypass signaling pathways leading to this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing YW2036 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of the novel compound YW2036.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for a drug candidate like this compound?
A1: Cell permeability describes the ability of a compound to cross the cell membrane to reach its intracellular target. For a drug to be effective, it must be able to overcome this barrier to exert its therapeutic effect. Poor membrane permeability is a common reason for the low efficacy of potentially potent drug candidates in cell-based assays and in vivo.[1]
Q2: My in-vitro biochemical assays show that this compound is a potent inhibitor of its target, but it has low activity in cell-based assays. Could this be a permeability issue?
A2: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability.[1] The compound may not be reaching its intracellular target at a sufficient concentration to exert its effect. It is recommended to perform a direct measurement of this compound's cell permeability.
Q3: What are the key physicochemical properties of this compound that could be contributing to its poor cell permeability?
A3: Several physicochemical properties can hinder a compound's ability to cross the cell membrane:
-
High Polarity: A polar surface area (PSA) of less than 140 Ų is generally desirable for better oral absorption.[1]
-
Low Lipophilicity: The molecule may not be soluble enough in the lipid bilayer of the cell membrane.[1]
-
High Molecular Weight: Larger molecules generally have more difficulty diffusing across the cell membrane.[1]
-
Charge: Charged molecules at physiological pH typically exhibit lower permeability.[1]
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[1]
Q4: How can I experimentally measure the cell permeability of this compound?
A4: There are several established in-vitro methods to quantify cell permeability:
-
Caco-2 Permeability Assay: This is a widely used method that utilizes a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer mimicking the intestinal barrier.[1][2][3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane.[4][5] It specifically assesses passive diffusion.
Troubleshooting Guide
Issue 1: this compound shows low permeability in the PAMPA assay.
This result strongly suggests that this compound has inherent difficulties crossing a lipid bilayer via passive diffusion.[5]
Troubleshooting Steps:
-
Review Physicochemical Properties: Analyze the lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors of this compound.
-
Chemical Modification: Consider medicinal chemistry strategies to improve passive permeability. These can include increasing lipophilicity or reducing the polar surface area.[6][7]
Issue 2: this compound has good permeability in the PAMPA assay but shows low permeability in the Caco-2 assay.
This discrepancy often indicates the involvement of active transport mechanisms in the Caco-2 cells that are not present in the PAMPA model.[5] Your compound might be a substrate for efflux pumps.[5]
Troubleshooting Steps:
-
Conduct a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (PappB-A / PappA-B) greater than 2 suggests that the compound is a substrate for efflux pumps.[1]
-
Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors (e.g., Verapamil) to see if the A-to-B permeability of this compound increases.[1]
Issue 3: There is high variability in my Caco-2 permeability assay results for this compound.
High variability can stem from several factors, including poor aqueous solubility of the compound or issues with the integrity of the Caco-2 monolayer.
Troubleshooting Steps:
-
Assess Aqueous Solubility: Determine the solubility of this compound in the assay buffer. If it is low, consider decreasing the test concentration or increasing the percentage of a co-solvent like DMSO (ensuring it doesn't compromise membrane integrity).[5]
-
Check Monolayer Integrity: Measure the transendothelial/transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity.[8] You can also assess the permeability of a low-permeability marker, such as Lucifer Yellow.[8]
Quantitative Data Summary
The following tables provide benchmark values for interpreting cell permeability data.
Table 1: Interpreting Apparent Permeability (Papp) Values from Caco-2 Assays
| Papp (x 10-6 cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1.0 | Low | Low |
| 1.0 - 10.0 | Moderate | Moderate |
| > 10.0 | High | High |
Data adapted from general knowledge in the field.
Table 2: Interpreting Efflux Ratios from Bidirectional Caco-2 Assays
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2.0 | Not a significant substrate of efflux pumps. |
| > 2.0 | Likely a substrate of efflux pumps (e.g., P-gp). |
Data adapted from general knowledge in the field.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent, polarized monolayer.[3]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure barrier integrity.
-
Assay Initiation:
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber. Also, take a sample from the apical chamber at the beginning and end of the experiment.[1]
-
Sample Analysis: Analyze the concentration of this compound in the samples using a suitable analytical method, such as LC-MS/MS.[1]
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:[1] Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The steady-state flux of the compound across the monolayer.
-
A: The surface area of the membrane.
-
C₀: The initial concentration in the apical chamber.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a non-cell-based method to evaluate the passive permeability of this compound.
-
Donor Plate Preparation: Prepare a solution of this compound in a buffer that mimics the pH of the intended absorption site (e.g., pH 6.5 for the small intestine).[4]
-
Lipid Membrane Coating: Coat the filter of a 96-well filter plate (the donor plate) with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[4]
-
Assembly: Place the donor plate into a 96-well acceptor plate containing a buffer solution (e.g., PBS at pH 7.4).[4]
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).[4]
-
Permeability Calculation: Calculate the effective permeability (Pe) of the compound across the artificial membrane.[4]
Visualizations
Caption: A logical workflow for investigating suspected low cell permeability of this compound.
Caption: A troubleshooting guide for diagnosing the cause of this compound's low permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. pharmaron.com [pharmaron.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YW2036 PROTAC Linker Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the linker optimization of the hypothetical PROTAC, YW2036. The principles and protocols described here are based on established strategies in the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC like this compound?
A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of three key parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker is not just a simple spacer; it plays a critical role in the PROTAC's efficacy by influencing:
-
Ternary Complex Formation: The linker's length, rigidity, and chemical composition are crucial for the stable formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.[4][5]
-
Physicochemical Properties: The linker affects the molecule's solubility, cell permeability, and metabolic stability.[5][6][7] For instance, overly hydrophobic linkers can lead to poor solubility, while certain motifs can be susceptible to oxidative metabolism.[5]
-
Degradation Efficacy and Selectivity: Altering the linker's length or composition can change the degradation efficiency (DC50 and Dmax values) and even impart selectivity for degrading one protein over another.[1]
Q2: What are the most common types of linkers used in PROTACs?
The most prevalent linker motifs are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[1] These are popular due to their synthetic accessibility.[1] However, the field is moving towards more sophisticated linkers to improve PROTAC properties.[1] Other linker types include:
-
Rigid Linkers: Incorporating structures like piperazine/piperidine rings or alkynes can add rigidity.[1][] This can improve the stability of the ternary complex by reducing conformational flexibility.[][9]
-
Functionalized Linkers: Adding polar groups can improve solubility.[5] For example, replacing alkyl chains with nitrogen heterocycles like piperidines can significantly enhance solubility.[7]
Q3: How do I choose the optimal linker length for this compound?
There are no universal rules for the de novo design of the perfect linker; optimization is often an empirical process.[1][10] The optimal length depends heavily on the specific POI and E3 ligase pair.
-
Too short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[]
-
Too long: A very long, flexible linker might increase the entropy penalty upon ternary complex formation, making it less favorable. A common strategy is to synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing ethylene glycol units) and test their degradation efficiency.[1]
Q4: Where should the linker be attached to the POI ligand and the E3 ligase ligand?
The attachment point, or exit vector, is a critical parameter.[6] The linker should be connected at a position that does not disrupt the binding of the ligands to their respective proteins. The choice is typically guided by analyzing solvent-exposed areas on the surface of the protein-ligand complexes.[6] Modifying the attachment site can significantly impact the degradation potency.
Troubleshooting Guides
Issue 1: My this compound PROTAC binds to the target protein and the E3 ligase in binary assays, but it doesn't induce degradation.
This is a common issue indicating a problem with ternary complex formation or subsequent steps in the ubiquitin-proteasome pathway.
Possible Cause & Troubleshooting Steps:
-
Ineffective Ternary Complex Formation:
-
Action: Perform a ternary complex formation assay (see Experimental Protocols). If the complex does not form, the linker is likely suboptimal.
-
Solution: Systematically alter the linker.
-
Vary Length: Synthesize this compound analogs with shorter and longer linkers.
-
Change Composition/Rigidity: Replace a flexible PEG linker with a more rigid piperazine-based linker, or vice-versa.[][9]
-
Modify Attachment Points: If possible, synthesize analogs where the linker is attached to a different solvent-exposed part of the POI or E3 ligase ligand.[6]
-
-
-
Unfavorable Geometry of the Ternary Complex:
-
Action: Even if a ternary complex forms, its geometry might not be conducive to ubiquitination. The lysine residues on the POI surface may not be accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[11]
-
Solution: In addition to modifying the linker, consider using a ligand for a different E3 ligase. The human genome has over 600 E3 ligases, and their different shapes and sizes can alter the ternary complex geometry.[12][13]
-
Issue 2: The degradation efficiency of this compound is weak (High DC50 / Low Dmax).
Possible Cause & Troubleshooting Steps:
-
Low Ternary Complex Stability:
-
Action: Use biophysical assays (e.g., SPR, TR-FRET) to quantify the stability (or cooperativity) of the ternary complex.
-
Solution: Optimize the linker to enhance protein-protein interactions within the complex. Structure-based design, using X-ray crystallography or computational modeling, can help identify opportunities for the linker to make favorable contacts with the proteins.[4][6] For example, incorporating a benzene ring into the linker allowed for beneficial π-π stacking interactions in one reported case.[6]
-
-
Poor Cellular Permeability:
-
Metabolic Instability:
-
Action: Incubate this compound with liver microsomes to assess its metabolic stability.[7]
-
Solution: Identify the metabolic "soft spots" and modify the linker to block this metabolism. For example, flexible alkyl and PEG chains are often susceptible to oxidative metabolism.[6] Replacing them with more stable motifs can improve the PROTAC's half-life.[7]
-
Issue 3: this compound exhibits a significant "hook effect".
The hook effect is when the degradation efficacy decreases at high PROTAC concentrations.[2] This occurs because the PROTAC forms binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to degradation, sequestering the components needed for the productive ternary complex.[15]
Possible Cause & Troubleshooting Steps:
-
High Binary Affinities, Low Ternary Cooperativity:
-
Action: This is an inherent characteristic of many PROTACs. The key is to find the optimal concentration range for degradation.
-
Solution: While difficult to eliminate completely, linker optimization can sometimes mitigate the hook effect by increasing the cooperativity of the ternary complex. A more rigid linker might pre-organize the molecule in a conformation that favors ternary over binary complex formation. Careful dose optimization in subsequent experiments is crucial.[15]
-
Quantitative Data Summary
The following tables illustrate how linker modifications can impact PROTAC performance. The data is hypothetical for this compound but is representative of trends observed in PROTAC development.
Table 1: Effect of Linker Length on Degradation Potency of this compound
| This compound Analog | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| This compound-01 | PEG | 10 (PEG2) | >1000 | <10 |
| This compound-02 | PEG | 13 (PEG3) | 150 | 75 |
| This compound-03 | PEG | 16 (PEG4) | 25 | >95 |
| This compound-04 | PEG | 19 (PEG5) | 80 | 80 |
| This compound-05 | PEG | 22 (PEG6) | 300 | 60 |
Data shows that a PEG4 linker provides the optimal length for this compound, yielding the lowest DC50 and highest Dmax.
Table 2: Effect of Linker Composition on Physicochemical Properties and Efficacy
| This compound Analog | Linker Type (16-atom) | Aqueous Solubility (µM) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | DC50 (nM) |
| This compound-06 | Alkyl Chain | 5 | 2.5 | 45 |
| This compound-03 | PEG Chain | 50 | 1.8 | 25 |
| This compound-07 | Piperazine-Alkyl | >200 | 1.5 | 15 |
Data shows that replacing the standard PEG linker with a piperazine-containing linker improves solubility and degradation potency.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to visually assess the reduction in POI levels after treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the bands using an ECL detection reagent and an imaging system.
Protocol 2: DC50 and Dmax Determination
This protocol quantifies degradation potency using methods like In-Cell Western, high-content imaging, or quantitative mass spectrometry.
-
Cell Seeding: Plate cells in 96-well or 384-well plates.
-
PROTAC Treatment: Perform a serial dilution of this compound to create a dose-response curve (typically 10-12 points). Treat cells for a fixed time (e.g., 24 hours).
-
Quantification of POI:
-
For In-Cell Western/Imaging: Fix, permeabilize, and stain cells with a primary antibody against the POI and a DNA stain (for normalization). Image and quantify the fluorescence intensity of the POI signal, normalized to cell number.
-
For Mass Spectrometry: Lyse cells, digest proteins, and perform targeted proteomics to quantify the absolute or relative amount of the POI.
-
-
Data Analysis: Plot the percentage of remaining POI against the log of the this compound concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation level).
Visualizations
Caption: Mechanism of action for the this compound PROTAC.
Caption: Experimental workflow for this compound linker optimization.
Caption: Troubleshooting decision tree for poor degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Hook Effect
Disclaimer: The designation "YW2036" is used as a fictional placeholder for a reagent or analyte in this guide to illustrate the principles of troubleshooting the hook effect in immunoassays. The information provided is generally applicable to sandwich immunoassays where this phenomenon can be observed.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays.[1][2] It results in a paradoxically low signal for samples with a very high concentration of the target analyte.[1][2][3] Instead of the signal increasing proportionally with the analyte concentration, at extremely high concentrations, the signal unexpectedly decreases, leading to a falsely low or even negative result.[1][4] This can cause significant misinterpretation of experimental data.
Q2: What is the mechanism behind the hook effect?
The hook effect occurs in one-step sandwich immunoassays when the analyte concentration is so high that it saturates both the capture antibodies (coated on the solid phase) and the detection antibodies (labeled with a reporter) simultaneously.[5] This excess of free analyte prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody).[2][5] Consequently, unbound detection antibodies are washed away during the washing steps, leading to a reduced signal.[2]
Q3: Which assays are susceptible to the hook effect?
The hook effect is primarily a concern in one-step sandwich immunoassays, such as certain types of ELISA (Enzyme-Linked Immunosorbent Assay) and lateral flow assays.[1][2] Competitive immunoassays are not susceptible to this phenomenon.[6] Assays for analytes that can be present in a very wide range of concentrations, such as tumor markers or hormones like hCG, are particularly prone to the hook effect.[2][7]
Q4: How can I identify a potential hook effect in my results?
A key indicator of the hook effect is obtaining a result that is unexpectedly low or inconsistent with the expected clinical or experimental context.[8] For instance, a sample that is expected to have a high concentration of a particular biomarker yields a result within the normal range. The most definitive way to confirm the hook effect is to test serial dilutions of the sample. If the measured concentration increases upon dilution, it is a strong indication of the hook effect.[6]
Troubleshooting Guides
Problem: My results show a low analyte concentration, but I expect it to be high.
-
Possible Cause: You might be observing the high-dose hook effect.
-
Suggested Action:
-
Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000) using the appropriate assay diluent.
-
Re-run the assay with these diluted samples alongside the undiluted sample.
-
Calculate the concentration of the analyte in each diluted sample, remembering to multiply by the dilution factor.
-
If the calculated concentration of the diluted samples is significantly higher than that of the undiluted sample, the hook effect is confirmed.[6] The true concentration of your analyte is in the range of the highest measured value from the diluted samples that fall within the linear range of the assay.
-
Problem: After running serial dilutions, the back-calculated concentrations are not consistent.
-
Possible Cause: Some of your dilutions may still be too concentrated and affected by the hook effect, or some may be too dilute and fall below the assay's limit of detection.
-
Suggested Action:
-
Plot the measured signal (e.g., absorbance) versus the dilution factor. A sample affected by the hook effect will show an increase in signal with initial dilutions, followed by a decrease as the analyte concentration falls within the assay's linear range.
-
Choose the dilution that provides a result in the most linear and reliable part of your standard curve.
-
If necessary, perform a narrower range of dilutions around the dilution that gave the highest result to pinpoint the optimal dilution factor.
-
Data Presentation
Table 1: Characteristics of the High-Dose Hook Effect
| Characteristic | Description |
| Assay Type | Primarily affects one-step sandwich immunoassays. |
| Analyte Concentration | Occurs at excessively high concentrations of the analyte.[1] |
| Signal Response | A paradoxical decrease in signal after reaching a peak.[1][2] |
| Result Interpretation | Can lead to falsely low or negative results.[1][2] |
| Confirmation Method | Serial dilution of the sample reveals increasing concentrations upon dilution.[6] |
Table 2: Comparison of Mitigation Strategies for the Hook Effect
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the analyte concentration to fall within the assay's dynamic range. | Simple, requires no changes to the assay protocol. | Requires additional sample volume and reagents; may require multiple dilutions to find the optimal range. |
| Two-Step Assay Protocol | The capture and detection steps are separated by a wash step. | Eliminates the hook effect by removing excess unbound analyte before adding the detection antibody.[1] | More time-consuming due to additional incubation and wash steps. |
| Increase Reagent Concentration | Using higher concentrations of capture and/or detection antibodies. | Can extend the dynamic range of the assay. | May increase background signal and assay costs. |
| Kinetic Analysis | Monitoring the signal development over time. | Can help differentiate between high and low analyte concentrations based on the rate of signal generation.[3] | Requires specialized instrumentation capable of real-time measurement. |
Experimental Protocols
Protocol 1: Standard One-Step Sandwich ELISA (Prone to Hook Effect)
-
Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Detection Antibody Incubation: Add 50 µL of your standards and samples to the wells. Immediately add 50 µL of enzyme-conjugated detection antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add 100 µL/well of substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: Two-Step Sandwich ELISA (To Mitigate Hook Effect)
-
Coating, Washing, and Blocking: Follow steps 1-4 from Protocol 1.
-
Sample Incubation: Add 100 µL of your standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection Antibody Incubation: Add 100 µL of enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Addition, Stopping, and Reading: Follow steps 7-9 from Protocol 1.
Visualizations
Caption: Mechanism of the high-dose hook effect.
References
- 1. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 2. myadlm.org [myadlm.org]
- 3. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 8. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: YW2036 In Vivo Studies
Disclaimer: The following technical support guide has been created for a hypothetical small molecule inhibitor, "YW2036." As of October 2025, there is no publicly available scientific literature or data for a compound with this designation. The information, protocols, and data presented herein are generalized examples based on common practices in preclinical in vivo research with small molecule inhibitors and are intended for illustrative purposes for the target audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective small molecule inhibitor of Tankyrase (TNKS), a key component of the destruction complex in the canonical Wnt signaling pathway. By inhibiting TNKS, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making this compound a promising candidate for oncology research.[1][2][4]
Q2: What is the recommended formulation and vehicle for in vivo administration of this compound?
A: The optimal formulation for this compound depends on the route of administration. Due to its moderate aqueous solubility, a suspension or solution in a vehicle containing a solubilizing agent is often required. A common starting formulation for parenteral routes is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile saline. For oral administration, a solution in 10% DMSO, 40% PEG300, and 50% sterile water can be considered. It is crucial to assess the stability and solubility of this compound in the chosen vehicle before initiating in vivo studies.
Q3: Which routes of administration are suitable for this compound in mouse models?
A: this compound can be administered via several routes, with the choice depending on the experimental goals, desired pharmacokinetic profile, and the tumor model. Common routes include:
-
Intravenous (IV): For direct systemic delivery and achieving 100% bioavailability.[5][6]
-
Intraperitoneal (IP): A common route for systemic administration, offering rapid absorption.[7][8][9][10]
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.[11][12][13][14]
-
Oral Gavage (PO): For evaluating oral bioavailability and mimicking clinical administration routes.[15][16][17][18]
Q4: What are the typical dose ranges for this compound in preclinical mouse models?
A: The effective dose of this compound will vary depending on the tumor model, administration route, and dosing frequency. Based on hypothetical in vivo efficacy studies, a starting dose range of 10-50 mg/kg, administered daily, is recommended for parenteral routes. Dose-ranging studies are essential to determine the optimal therapeutic window for your specific model.
Q5: What is the pharmacokinetic profile of this compound in mice?
A: The pharmacokinetic properties of this compound are summarized in the tables below. Following intravenous administration, this compound exhibits a moderate clearance and a half-life that supports once-daily dosing. Oral bioavailability is estimated to be approximately 30-40%, which is common for small molecule inhibitors.[19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of this compound in the chosen vehicle. | Optimize the vehicle composition. Consider adjusting the pH, increasing the percentage of co-solvents (e.g., DMSO, PEG300), or using a different surfactant. Sonication of the formulation prior to administration can also help. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur) | Vehicle toxicity or irritation. The compound may have off-target effects at the administered dose. | Conduct a vehicle-only toxicity study to rule out vehicle effects. Perform a dose-escalation study to identify the maximum tolerated dose (MTD). Observe animals closely after dosing.[20] |
| High variability in tumor growth inhibition between animals | Inconsistent dosing technique. Formulation instability or non-homogeneity. | Ensure all personnel are thoroughly trained in the chosen administration route.[7][11][16] Prepare fresh formulations daily and ensure thorough mixing (e.g., vortexing) before each dose is drawn. |
| Lack of efficacy at expected therapeutic doses | Poor bioavailability or rapid metabolism.[19][21] Insufficient target engagement in the tumor tissue. | Perform pharmacokinetic studies to determine plasma and tumor concentrations of this compound. Conduct pharmacodynamic studies to measure the inhibition of Wnt signaling (e.g., by measuring Axin2 levels) in tumor tissue at various time points after dosing. |
| Leakage of substance from the injection site (subcutaneous) | Improper injection technique. Injecting too large a volume at a single site.[12][14] | Ensure the needle is fully inserted into the subcutaneous space and inject slowly.[12] For larger volumes, consider splitting the dose into two separate injection sites. |
| Reflux or aspiration during oral gavage | Incorrect placement of the gavage needle.[15][16][18] Administration volume is too large for the animal. | Ensure the gavage needle is correctly measured and inserted into the esophagus, not the trachea.[16] Adhere to recommended maximum gavage volumes for the size of the mouse.[16] |
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL |
| LogP | 3.8 |
| pKa | 8.2 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
Data are presented as mean ± SD (n=3 per group) following a single dose.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (F%) |
| Intravenous (IV) | 5 | 2150 ± 320 | 0.08 | 4850 ± 550 | 3.5 ± 0.5 | N/A |
| Oral (PO) | 20 | 1800 ± 410 | 2.0 | 6200 ± 890 | 4.1 ± 0.7 | ~32% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
-
Objective: To prepare a homogenous suspension of this compound for intraperitoneal administration in mice.
-
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile saline
-
Tween 80
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% methylcellulose solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the formulation at 4°C for no more than 24 hours. Vortex thoroughly before each use.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Objective: To administer this compound systemically via the intraperitoneal cavity.
-
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes
-
Sterile 27-gauge needles
-
70% ethanol
-
Mouse restrainer (optional)
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned with its head tilted downwards.[8][10]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[8]
-
Slightly retract the plunger to ensure no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-insert at a new site with a fresh needle.
-
Slowly inject the full volume of the this compound formulation. The maximum recommended volume is 10 mL/kg.[7][10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15 minutes post-injection.[15]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. blog.addgene.org [blog.addgene.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. research.unc.edu [research.unc.edu]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Novel Agent YW2036 in HER2-Positive Cancers: A Guideline for Evaluation
Disclaimer: As of November 2025, publicly available data on a specific agent designated "YW2036" for HER2-positive cancers could not be identified. Therefore, this guide has been developed as a template to aid researchers, scientists, and drug development professionals in evaluating a new therapeutic agent like this compound. It provides a comparative framework using established HER2-targeted therapies with well-documented efficacy and experimental protocols. The data presented herein is for illustrative purposes to demonstrate the structure and content of a comprehensive comparison guide.
Introduction to HER2-Targeted Therapies
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant subset of breast, gastric, and other solid tumors.[1] This overexpression drives tumor cell proliferation, survival, and metastasis.[1][2] The development of therapies targeting HER2 has revolutionized the treatment of these cancers.[3] This guide compares the efficacy of several classes of established HER2-targeted agents to provide a benchmark for evaluating new molecules like this compound.
The therapies used for comparison in this guide are:
-
Monoclonal Antibodies (mAbs): Trastuzumab + Pertuzumab, which bind to the extracellular domain of HER2 and block downstream signaling.[4][5]
-
Antibody-Drug Conjugates (ADCs): Trastuzumab deruxtecan (T-DXd), which uses an anti-HER2 antibody to deliver a potent cytotoxic payload directly to cancer cells.[6][7][8]
-
Tyrosine Kinase Inhibitors (TKIs): Tucatinib, a small molecule that inhibits the intracellular kinase activity of HER2.[9][10]
Comparative Efficacy in HER2-Positive Metastatic Breast Cancer
Quantitative data from pivotal clinical trials are summarized below to provide a baseline for assessing the potential efficacy of this compound.
Table 1: Efficacy in First-Line HER2+ Metastatic Breast Cancer
| Treatment Regimen | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
| Pertuzumab + Trastuzumab + Docetaxel | CLEOPATRA | 18.7 months[11] | 57.1 months[11] | 0.69[11] |
| Placebo + Trastuzumab + Docetaxel | CLEOPATRA | 12.4 months[11] | 40.8 months[11] | - |
Data from the CLEOPATRA trial represent outcomes in the first-line treatment setting for HER2-positive metastatic breast cancer.[11][12]
Table 2: Efficacy in Second-Line HER2+ Metastatic Breast Cancer
| Treatment Regimen | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
| Trastuzumab deruxtecan (T-DXd) | DESTINY-Breast03 | 29.0 months[13] | 52.6 months[14] | 0.73[14] |
| Trastuzumab emtansine (T-DM1) | DESTINY-Breast03 | 7.2 months[13] | 42.7 months[14] | - |
Data from the DESTINY-Breast03 trial compare two ADCs in patients previously treated with trastuzumab and a taxane.[14][15][16]
Table 3: Efficacy in Heavily Pretreated HER2+ Metastatic Breast Cancer (Including Brain Metastases)
| Treatment Regimen | Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
| Tucatinib + Trastuzumab + Capecitabine | HER2CLIMB | 7.8 months (Overall) / 7.6 months (with Brain Mets) | 24.7 months (Overall) / 21.6 months (with Brain Mets)[17] | 0.66[9] |
| Placebo + Trastuzumab + Capecitabine | HER2CLIMB | 5.6 months (Overall) / 5.4 months (with Brain Mets) | 19.2 months (Overall) / 12.5 months (with Brain Mets)[17] | - |
Data from the HER2CLIMB trial are from patients previously treated with trastuzumab, pertuzumab, and T-DM1. A key inclusion criterion was patients with brain metastases.[9][17]
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is critical for drug development. This compound's mechanism should be clearly elucidated and compared to existing agents.
HER2 Signaling Pathway
HER2 activation, through homo- or heterodimerization with other ErbB family members (e.g., HER3), triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[1][2][18] These pathways are crucial for cell proliferation, survival, and differentiation.[1] HER2-targeted therapies aim to disrupt these oncogenic signals.
Caption: Simplified HER2 signaling pathway and points of intervention for monoclonal antibodies and TKIs.
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs like Trastuzumab deruxtecan (T-DXd) represent a distinct mechanism. They combine the targeting specificity of an antibody with the cell-killing power of a cytotoxic payload.[8][19]
Caption: General mechanism of action for a HER2-targeted antibody-drug conjugate (ADC).
Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed methodologies are essential. The evaluation of this compound should follow similarly rigorous protocols.
Pivotal Clinical Trial Design (Illustrative Example)
The DESTINY-Breast03 trial serves as a model for a head-to-head comparison study in a metastatic setting.[20][21][22][23]
-
Study Design: Phase 3, multicenter, randomized, open-label, active-controlled trial.[13][22]
-
Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[20][22]
-
Intervention: Randomization (1:1) to either T-DXd (5.4 mg/kg every 3 weeks) or T-DM1 (3.6 mg/kg every 3 weeks).[13]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review.[22]
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[22]
-
Stratification Factors: Hormone receptor status, prior treatment with pertuzumab, and history of visceral disease.[20]
Preclinical Efficacy Evaluation Workflow
A typical preclinical workflow for evaluating a novel ADC like this compound involves a series of in vitro and in vivo assays.[24][25][26]
Caption: A generalized preclinical experimental workflow for the evaluation of a new ADC.
Conclusion
The successful development of a novel agent for HER2-positive cancers, such as this compound, requires a thorough and objective comparison against the current standards of care. This guide provides a template for such an evaluation, emphasizing structured data presentation, detailed methodologies, and clear visualization of mechanisms and workflows. By benchmarking against the robust clinical data of agents like trastuzumab, pertuzumab, trastuzumab deruxtecan, and tucatinib, researchers can effectively position new therapies within the evolving treatment landscape for HER2-positive malignancies.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Exceptional responses to Trastuzumab deruxtecan in HER2-positive breast cancer: two illustrative case reports [frontiersin.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Record-Breaking Survival in HER2 Metastatic Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 6. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Updated results of tucatinib versus placebo added to trastuzumab and capecitabine for patients with pretreated HER2+ metastatic breast cancer with and without brain metastases (HER2CLIMB). - ASCO [asco.org]
- 10. Seattle Genetics’ Tucatinib Passes Breast Cancer Trial with Flying Colors - BioSpace [biospace.com]
- 11. End-of-Study Results From CLEOPATRA - The ASCO Post [ascopost.com]
- 12. Overall survival benefit with pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer in CLEOPATRA, a randomised Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Trastuzumab deruxtecan (T-DXd) vs trastuzumab emtansine (T-DM1) in patients (pts) with HER2+ metastatic breast cancer (mBC): Updated survival results of DESTINY-Breast03. - ASCO [asco.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. jwatch.org [jwatch.org]
- 17. Tucatinib vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. DESTINY Breast03 Trial Supports Second-Line Use of T-DXd in Metastatic HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 22. destinyclinicaltrials.com [destinyclinicaltrials.com]
- 23. DESTINY-Breast03 Trial | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 24. benchchem.com [benchchem.com]
- 25. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wuxibiology.com [wuxibiology.com]
A Preclinical Comparative Guide: Zanidatamab (ZW25) vs. Trastuzumab for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of zanidatamab (ZW25), a next-generation bispecific antibody, and trastuzumab, the established standard-of-care monoclonal antibody, for the treatment of HER2-positive cancers. The data presented herein is collated from various preclinical studies to offer an objective overview of their respective mechanisms of action, binding affinities, and anti-tumor activities.
Introduction
Trastuzumab, a humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), has revolutionized the treatment of HER2-positive breast and gastric cancers. It primarily functions by binding to the juxtamembrane extracellular domain (ECD4) of HER2, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways, and by inducing antibody-dependent cell-mediated cytotoxicity (ADCC). However, de novo and acquired resistance to trastuzumab remain significant clinical challenges.
Zanidatamab (ZW25) is a novel, humanized, bispecific IgG1-like antibody engineered to simultaneously bind two distinct epitopes on the HER2 receptor: the ECD4 (trastuzumab-binding domain) and the ECD2 (pertuzumab-binding domain). This biparatopic binding is designed to elicit a more potent anti-tumor response through unique mechanisms of action.
Mechanism of Action
Trastuzumab binds to a single epitope on HER2, leading to the inhibition of HER2 signaling and flagging cancer cells for destruction by the immune system. In contrast, zanidatamab's dual binding to HER2 is designed to enhance receptor clustering and internalization, leading to more profound HER2 downregulation.[1] This unique mechanism also enables zanidatamab to mediate complement-dependent cytotoxicity (CDC), a function not observed with trastuzumab.[2][3]
Both antibodies aim to disrupt the HER2 signaling cascade that promotes tumor cell proliferation and survival. Trastuzumab has been shown to inhibit the PI3K/AKT and MAPK signaling pathways.[4][5] Preclinical data suggests that zanidatamab also effectively inhibits these critical pathways.[6]
References
- 1. zymeworks.com [zymeworks.com]
- 2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay [bio-protocol.org]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequent mutational activation of the PI3K-AKT pathway in trastuzumab-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of YW2036 and Lapatinib: A Guide for Researchers
A comparative analysis between the investigational compound YW2036 and the established therapeutic agent lapatinib cannot be provided at this time due to the absence of publicly available data on this compound. Extensive searches for "this compound" in scientific literature, clinical trial registries, and patent databases have not yielded any information regarding its mechanism of action, preclinical, or clinical data. It is possible that this compound is an internal designation for a compound not yet disclosed publicly, a discontinued research project, or a typographical error.
This guide will, therefore, focus on providing a comprehensive overview of lapatinib, a well-characterized dual tyrosine kinase inhibitor, to serve as a reference for researchers, scientists, and drug development professionals. The information presented herein, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols, can serve as a benchmark for the future evaluation of novel HER2-targeted therapies.
Lapatinib: A Dual Inhibitor of EGFR and HER2
Lapatinib is an orally active small molecule that functions as a reversible dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By targeting these two key receptors, lapatinib disrupts downstream signaling pathways crucial for cell proliferation and survival in cancer cells.
Mechanism of Action
Lapatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR and HER2.[2] This binding prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the initiation of downstream signaling cascades. The two primary pathways inhibited by this action are:
-
The Ras/Raf/MEK/ERK (MAPK) pathway: This pathway is central to regulating cell proliferation.[4][5]
-
The PI3K/Akt/mTOR pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis (programmed cell death).[4][6]
By inhibiting both of these pathways, lapatinib can lead to cell cycle arrest and apoptosis in tumor cells that overexpress EGFR and/or HER2.[1][2]
Below is a diagram illustrating the HER2 signaling pathway and the point of inhibition by lapatinib.
Caption: HER2 Signaling Pathway and Lapatinib's Point of Inhibition.
Quantitative Performance Data for Lapatinib
The following tables summarize key in vitro performance metrics for lapatinib against EGFR and HER2 kinases, as well as its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| EGFR (HER1) | 10.2 - 10.8 | Cell-free kinase assay |
| HER2 (ErbB2) | 9.2 - 13 | Cell-free kinase assay |
| HER4 (ErbB4) | 347 - 367 | Cell-free kinase assay |
| Data sourced from multiple studies.[1][2][7][8] |
Table 2: Inhibition of Cellular Receptor Autophosphorylation
| Cell Line | Target | IC50 (nM) |
| HN5 | EGFR | 170 |
| HN5 | HER2 | 80 |
| BT474 | EGFR | 210 |
| BT474 | HER2 | 60 |
| Data reflects the concentration required to inhibit receptor phosphorylation within the cell.[2][9] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |
| BT-474 | Breast Cancer | Overexpressing | 0.046 |
| SK-BR-3 | Breast Cancer | Overexpressing | 0.079 |
| HN5 | Head and Neck Cancer | EGFR Overexpressing | 0.09 - 0.21 |
| A-431 | Epidermoid Carcinoma | EGFR Overexpressing | 0.09 - 0.21 |
| N87 | Gastric Cancer | HER2 Overexpressing | 0.09 - 0.21 |
| MCF-7 | Breast Cancer | Low HER2/EGFR | 3 - 12 |
| T47D | Breast Cancer | Low HER2/EGFR | 3 - 12 |
| IC50 values represent the concentration of lapatinib required to inhibit cell proliferation by 50%.[2][9][10] |
Key Experimental Protocols
To aid in the replication and comparison of studies, detailed methodologies for common assays used to evaluate HER2 inhibitors are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for an In Vitro Kinase Assay.
Detailed Protocol:
-
Reaction Preparation: In a 96-well plate, combine the purified intracellular kinase domain of EGFR or HER2, a biotinylated peptide substrate, and a buffer solution containing MnCl2 and dithiothreitol.[2][7]
-
Compound Addition: Add serial dilutions of the test compound (e.g., lapatinib) dissolved in DMSO.[2][7]
-
Initiation: Start the kinase reaction by adding a mixture of ATP and radiolabeled [γ-33P]ATP.[2][7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 23°C) for a defined period (e.g., 10 minutes).[2][7]
-
Termination: Stop the reaction by adding phosphoric acid.[2][7]
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-33P]ATP is washed away.[2][7]
-
Detection: Add a scintillation cocktail to each well and measure the amount of incorporated radiolabel using a scintillation counter.[2][7]
-
Analysis: Generate dose-response curves to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[2][7]
Cell Proliferation Assay (e.g., MTT or WST-1)
This assay determines the effect of a compound on the viability and proliferative capacity of cancer cell lines.
Caption: Workflow for a Cell Proliferation Assay.
Detailed Protocol:
-
Cell Culture: Seed the desired cancer cell lines into 96-well plates at a predetermined density and allow them to attach overnight.[10][11]
-
Treatment: Expose the cells to a range of concentrations of the test compound (e.g., lapatinib). Include a vehicle control (e.g., DMSO).[10][11]
-
Incubation: Incubate the cells with the compound for a set period, typically 72 to 120 hours.[10][11]
-
Reagent Addition: Add a tetrazolium salt solution, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1, to each well.[10][11]
-
Colorimetric Reaction: Incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[11]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell proliferation.[10]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BT-474) into immunocompromised mice (e.g., athymic nude mice).[12][13][14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., lapatinib) orally or via another appropriate route, and a vehicle control to the respective groups.[12][13]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., weekly) throughout the study.[12][13]
-
Endpoint: The study may conclude after a predetermined period or when tumors in the control group reach a specific size. Tumors can then be excised for further analysis (e.g., Western blotting to assess target inhibition).[14]
-
Efficacy Evaluation: Analyze the data to determine the extent of tumor growth inhibition in the treated group compared to the control group.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe Lapatinib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
YW2036: Exploring the Rationale for Synergistic Cancer Therapy
A comprehensive guide for researchers on the potential of YW2036, a novel Wnt/β-catenin pathway inhibitor, in combination with other cancer therapies. This guide provides a detailed overview of the underlying scientific rationale, supported by data from analogous Wnt pathway inhibitors, to inform future preclinical and clinical research.
Introduction
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in the development and progression of numerous cancers, particularly colorectal cancer.[1][2][3] While specific preclinical and clinical data on this compound in combination with other cancer therapies are not yet publicly available, its mechanism of action provides a strong rationale for synergistic applications. This guide will explore the scientific basis for combining this compound with other therapeutic modalities, drawing on existing data from other Wnt/β-catenin inhibitors to illustrate the potential for enhanced anti-cancer efficacy.
The Wnt/β-catenin signaling cascade plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. This compound, by inhibiting this pathway, presents a targeted approach to cancer therapy. The chemical structure of this compound is 5-methyl-1-phenyl-N-(quinolin-2-yl)-1H-pyrazole-4-carboxamide, as detailed in patent filings.[4][5]
The Rationale for Combination Therapy
The complexity and heterogeneity of cancer often necessitate a multi-pronged therapeutic approach. Combining a targeted agent like this compound with other cancer therapies could offer several advantages:
-
Overcoming Drug Resistance: Tumors can develop resistance to single-agent therapies. Targeting multiple pathways simultaneously may prevent or delay the emergence of resistant clones.
-
Enhanced Efficacy: Synergistic interactions between different drugs can lead to a greater anti-tumor effect than the sum of their individual activities.
-
Lower Doses and Reduced Toxicity: By achieving a greater therapeutic effect through synergy, it may be possible to use lower doses of each agent, thereby reducing treatment-related side effects.
Potential Combination Strategies for this compound
Based on the known mechanisms of cancer progression and the role of the Wnt/β-catenin pathway, several classes of drugs are promising candidates for combination therapy with this compound.
Combination with KRAS Inhibitors in Colorectal Cancer
Rationale: A significant portion of colorectal cancers harbor activating mutations in both the Wnt/β-catenin pathway and the KRAS oncogene.[1] Simultaneous inhibition of both pathways has been shown to be more effective than targeting either pathway alone. This dual blockade can lead to enhanced cell growth arrest, increased apoptosis, and reduced tumor growth.[1][3]
Supporting Experimental Data (using analogous Wnt/β-catenin and KRAS inhibitors):
| Cell Line | Wnt/β-catenin Inhibitor | KRAS Inhibitor | Combination Effect | Endpoint Assessed |
| DLD-1 (CRC) | PKF115-584 | FTS (Salirasib) | Synergistic | Cell Viability |
| HCT116 (CRC) | Pyrvinium Pamoate | FTS (Salirasib) | Synergistic | Apoptosis |
| LoVo (CRC) | PKF115-584 | FTS (Salirasib) | Synergistic | Colony Formation |
Table 1: Synergistic effects of dual Wnt/β-catenin and KRAS inhibition in colorectal cancer (CRC) cell lines. Data adapted from a study on combined Wnt/KRAS inhibition.[1][3]
Experimental Protocol (Example):
-
Cell Culture: DLD-1, HCT116, and LoVo colorectal cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells were treated with varying concentrations of a Wnt/β-catenin inhibitor (e.g., PKF115-584 or pyrvinium pamoate) and a KRAS inhibitor (e.g., FTS) alone or in combination for 72 hours.
-
Cell Viability Assay: Cell viability was assessed using the MTT assay. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1).
-
Apoptosis Assay: Apoptosis was measured by flow cytometry after staining with Annexin V and propidium iodide.
-
Colony Formation Assay: Cells were seeded at low density and treated with the drugs. After 10-14 days, colonies were stained with crystal violet and counted.
Signaling Pathway Diagram:
References
- 1. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Combined Wnt/KRAS Inhibition in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. A Novel Inhibitor Targets Both Wnt Signaling and ATM/p53 in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming HER2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 2 (HER2) is a critical target in oncology, particularly in breast and gastric cancers where its overexpression drives tumor progression. While traditional therapies focus on inhibiting HER2's signaling activity, a newer and promising strategy is the targeted degradation of the HER2 protein. This approach aims to eliminate the receptor entirely, offering a potential advantage in overcoming resistance mechanisms.
This guide provides a framework for confirming the degradation of HER2 induced by novel compounds. As no public data is available for the specific compound "YW2036," this document will focus on established methodologies and compare two well-characterized classes of HER2 degraders: HSP90 inhibitors and Proteolysis Targeting Chimeras (PROTACs). The principles and experimental protocols outlined here are broadly applicable for evaluating any compound suspected of inducing HER2 degradation.
Comparative Data on HER2 Degraders
The following table summarizes the performance of two representative HER2 degraders, the HSP90 inhibitor 17-AAG and a selective HER2 PROTAC, in HER2-positive cancer cell lines.
| Parameter | 17-AAG (HSP90 Inhibitor) | PROTAC HER2 degrader-1 (CH7C4) |
| Mechanism of Action | Binds to HSP90, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins, including HER2. | A heterobifunctional molecule that brings HER2 into proximity with an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of HER2. |
| Cell Line | JIMT-1 (Trastuzumab-resistant breast cancer) | BT-474 (Breast cancer) |
| DC50 (Concentration for 50% Degradation) | 30-40 nM[1] | 69 nM[2] |
| Dmax (Maximum Degradation) | Not explicitly stated, but significant degradation observed. | 96%[2] |
| IC50 (Concentration for 50% Inhibition of Proliferation) | 10 nM[1] | 0.047 nM[2] |
Experimental Protocols
To experimentally validate HER2 degradation, a series of biochemical assays are essential. Below are detailed protocols for three key experiments.
Western Blotting for HER2 Protein Levels
This is the most direct method to quantify the reduction in total HER2 protein levels following treatment with a potential degrader.
Objective: To determine the concentration- and time-dependent effects of a compound on HER2 protein expression.
Materials:
-
HER2-positive cancer cell line (e.g., SKBR3, BT-474, JIMT-1)
-
Compound of interest (e.g., 17-AAG, HER2 PROTAC)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HER2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the compound for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HER2 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the relative protein levels.
Ubiquitination Assay
This assay determines if the compound-induced HER2 degradation is mediated by the ubiquitin-proteasome system.
Objective: To detect the polyubiquitination of HER2 upon treatment with the degrader.
Materials:
-
As for Western Blotting, plus:
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (anti-HER2)
-
Protein A/G magnetic beads or agarose
-
Primary antibody against ubiquitin
-
Elution buffer
Protocol:
-
Cell Treatment: Treat cells with the compound of interest. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells as described for Western Blotting.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-HER2 antibody to form an antibody-HER2 complex.
-
Add Protein A/G beads to pull down the complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting, using an anti-ubiquitin antibody to detect polyubiquitinated HER2. A smear of high molecular weight bands indicates polyubiquitination. The membrane can also be probed with an anti-HER2 antibody to confirm the presence of the immunoprecipitated protein.
Co-Immunoprecipitation (Co-IP) Assay
This assay can be used to confirm the mechanism of action of PROTACs by demonstrating the formation of a ternary complex between HER2, the PROTAC, and the E3 ligase.
Objective: To show a physical interaction between HER2 and an E3 ligase in the presence of a PROTAC.
Materials:
-
As for the Ubiquitination Assay, plus:
-
Antibody against the specific E3 ligase recruited by the PROTAC (e.g., anti-VHL, anti-CRBN).
Protocol:
-
Cell Treatment: Treat cells with the PROTAC.
-
Cell Lysis: Prepare cell lysates using a gentle lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Immunoprecipitate HER2 from the cell lysates as described above.
-
-
Western Blotting:
-
Analyze the immunoprecipitated proteins by Western blotting.
-
Probe one membrane with an antibody against the E3 ligase. The presence of a band for the E3 ligase indicates that it was pulled down with HER2, confirming the formation of the ternary complex.
-
Probe another membrane with an anti-HER2 antibody to confirm successful immunoprecipitation.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Simplified HER2 signaling pathway.
References
A Comparative Guide to Novel Therapeutic Strategies for Overcoming Lapatinib Resistance in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib, a dual tyrosine kinase inhibitor targeting both the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR), has been a valuable therapeutic agent for HER2-positive breast cancer. However, the development of acquired resistance to lapatinib presents a significant clinical challenge. This guide provides a comparative overview of emerging therapeutic strategies investigated in preclinical models to overcome lapatinib resistance. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current landscape of potential therapeutic avenues. No information was publicly available for a specific compound "YW2036" in the context of lapatinib resistance; therefore, this guide focuses on a broader range of novel therapeutic approaches.
Comparative Efficacy of Novel Therapeutic Strategies
The following tables summarize the in vitro and in vivo efficacy of various therapeutic strategies in lapatinib-resistant HER2-positive cancer models.
Table 1: In Vitro Efficacy in Lapatinib-Resistant Cell Lines
| Therapeutic Strategy | Agent(s) | Lapatinib-Resistant Cell Line(s) | Key Efficacy Metrics | Reference(s) |
| Targeting Apoptosis | Obatoclax | SKBR3-L, HCC1954-L | Increased sensitivity to obatoclax-induced apoptosis compared to parental cells.[1] | [1] |
| CDK4/6 Inhibition | Abemaciclib | Not specified | Potent synergistic effects when combined with lapatinib in preclinical studies.[2] | [2] |
| AXL Inhibition | GSK1363089 (Foretinib) | BT474-derived lapatinib-resistant clones | Restores lapatinib and trastuzumab sensitivity in cells with increased AXL expression.[3] | [3] |
| PI3K/Akt/mTOR Inhibition | NVP-BEZ235 | BT474 | Reverses lapatinib resistance induced by PTEN loss or PIK3CA mutations.[4] | [4] |
| AZD8055 (mTOR inhibitor) | Lapatinib-resistant cells | Reverses lapatinib resistance in cells with PI3K-independent mTOR activation.[5] | [5] | |
| Natural Compounds | Berberine | BT-474LapR | Reverses lapatinib resistance by increasing reactive oxygen species (ROS) levels.[6][7] | [6][7] |
| Cryptotanshinone | BT474LapRV1, BT474LapRV2 | Showed high chemoresistance levels with 7- and 11-fold increases in EC50 compared to parental cells; combination with lapatinib did not overcome resistance.[8][9] | [8][9] |
Table 2: In Vivo Efficacy in Lapatinib-Resistant Xenograft Models
| Therapeutic Strategy | Agent(s) | Xenograft Model | Key Efficacy Metrics | Reference(s) |
| PI3K/Akt/mTOR Inhibition | p110α-specific PI3K inhibitor + Lapatinib | Lapatinib-resistant xenografts | Effectively overcame lapatinib resistance and was well-tolerated.[5] | [5] |
| AXL Inhibition | R428 + Docetaxel | Mesenchymal tumor xenografts (HeLa) | Retarded tumor growth.[10] | [10] |
| mTOR Inhibition | mTOR inhibitor + Lapatinib | HER2-overexpressing breast cancer cells with primary trastuzumab resistance | Synergistic inhibition of in vivo tumor growth.[11] | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in lapatinib resistance and the experimental workflows used to assess the efficacy of novel therapeutic strategies.
Caption: Key signaling pathways implicated in lapatinib resistance.
Caption: General experimental workflow for evaluating novel therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of novel therapeutic strategies against lapatinib-resistant models.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Procedure:
-
Seed lapatinib-resistant cells (e.g., BT474LapR) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., berberine, obatoclax) for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.
-
2. Apoptosis Assay (TUNEL Assay)
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Culture lapatinib-resistant cells (e.g., SKBR3-L) on coverslips and treat with the test compound (e.g., 300 nM obatoclax) for the desired time.[1]
-
Fix the cells with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions (e.g., using an in situ cell death detection kit).
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will show green fluorescence.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat lapatinib-resistant cells with the test compound for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, AXL, Mcl-1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
-
4. Tumor Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a therapeutic agent.
-
Procedure:
-
Subcutaneously inject lapatinib-resistant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, lapatinib alone, novel agent alone, combination of lapatinib and novel agent).
-
Administer the treatments as per the planned schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional medical or scientific advice. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.
References
- 1. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanism of lapatinib resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Pi3K- and Mtor-Dependent Mechanisms of Lapatinib Resistance and Result" by Samuel Brady [digitalcommons.library.tmc.edu]
- 6. Berberine reverses lapatinib resistance of HER2-positive breast cancer cells by increasing the level of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacologic Inhibition of mTOR Improves Lapatinib Sensitivity in HER2-Overexpressing Breast Cancer Cells with Primary Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]
YW2036 head-to-head comparison with other HER2 degraders
A Head-to-Head Comparison of Novel HER2 Degraders
An in-depth analysis of emerging therapeutic strategies targeting HER2-positive cancers for researchers, scientists, and drug development professionals.
While information regarding a specific molecule designated "YW2036" is not available in the public domain, the field of targeted protein degradation is rapidly advancing, with several promising HER2 degraders in preclinical development. This guide provides a head-to-head comparison of representative HER2 degraders, highlighting their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction to HER2 Degraders
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant portion of breast and other cancers. While monoclonal antibodies and tyrosine kinase inhibitors have improved patient outcomes, resistance mechanisms remain a clinical challenge. A novel therapeutic modality, targeted protein degradation, aims to overcome these limitations by eliminating the HER2 protein entirely, rather than just inhibiting its function. This is often achieved using Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring HER2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This guide will focus on a comparative analysis of two distinct preclinical HER2 degrader strategies: a small molecule-based PROTAC, herein referred to as "PROTAC HER2 degrader-1", and a nanoparticle-based approach, exemplified by Gold Nanocluster-based PROTACs (GNCTACs).
Quantitative Performance Data
The following table summarizes the in vitro efficacy of selected preclinical HER2 degraders in HER2-positive cancer cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| PROTAC HER2 degrader-1 | BT-474 | 69 | 96 | 0.047 | [1] |
| PROTAC HER2 degrader-1 | NCI-N87 | 55 | 94 | 0.137 | [1] |
| PROTAC HER2 degrader-1 | SK-BR-3 | Not Reported | Not Reported | 0.098 | [1] |
| GNCTACs | SKBR3 | Not Reported | >95 | Not Reported | [2] |
Table 1: In Vitro Performance of Preclinical HER2 Degraders. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration that inhibits 50% of cell proliferation.
Mechanism of Action and Signaling Pathway
HER2 degraders, such as PROTACs, function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The degrader molecule simultaneously binds to the HER2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the HER2 protein, marking it for degradation by the proteasome. The degradation of HER2 leads to the inhibition of downstream pro-survival signaling pathways, such as the AKT and ERK pathways, ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of HER2 degradation by a PROTAC molecule.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HER2 degraders.
Western Blot for HER2 Degradation
-
Objective: To quantify the degradation of HER2 protein in cancer cells following treatment with a degrader.
-
Cell Culture: HER2-positive cell lines (e.g., BT-474, SK-BR-3, NCI-N87) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the HER2 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against HER2 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative HER2 protein levels.
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo)
-
Objective: To determine the effect of the HER2 degrader on the proliferation of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with a serial dilution of the HER2 degrader.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: A viability reagent (e.g., MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are normalized to the vehicle-treated control, and the IC50 value is calculated using non-linear regression analysis.
Experimental Workflow for Evaluating HER2 Degraders
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HER2 degrader.
Caption: A generalized workflow for the preclinical development of a HER2 degrader.
Alternative Approaches and Future Directions
Beyond traditional small-molecule PROTACs, innovative strategies are being explored to enhance the delivery and efficacy of HER2 degraders.
-
Nanoparticle-based Degraders (e.g., GNCTACs): These approaches utilize nanoparticles to improve the stability and cellular uptake of HER2-targeting peptides or molecules. For instance, GNCTACs have been shown to achieve over 95% HER2 degradation in SKBR3 cells, with the effect lasting for at least 72 hours.[2] This strategy aims to overcome the limitations of poor cell permeability and stability often associated with peptide-based PROTACs.[2]
-
Antibody-Neodegrader Conjugates (AnDCs): This modality combines the tumor-targeting precision of monoclonal antibodies with the catalytic activity of a protein degrader. For example, ORM-5029 is a GSPT1 degrader conjugated to the HER2-targeting antibody pertuzumab.[3] This approach is designed to increase the therapeutic window by delivering the degrader payload specifically to HER2-expressing tumor cells.[3]
The development of HER2 degraders represents a promising frontier in oncology. Future research will likely focus on optimizing the pharmacokinetic properties of these molecules, exploring novel E3 ligases, and advancing the most promising candidates into clinical trials.
References
Comparative Analysis of DCC-2036 (Rebastinib) Kinase Specificity with a Focus on HER2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor DCC-2036 (Rebastinib), validating its specificity for its primary targets over the human epidermal growth factor receptor 2 (HER2). The information presented is based on publicly available experimental data. It is important to note that the compound "YW2036" did not yield specific results in public databases, and it is highly probable that this was a typographical error for "DCC-2036".
DCC-2036 is a third-generation, orally bioavailable "switch control" inhibitor that targets a specific inactive conformation of its target kinases. This mechanism of action contributes to its distinct selectivity profile. This guide will objectively present its performance against its known primary kinase targets while highlighting the notable absence of activity against HER2.
Data Presentation: Kinase Inhibition Profile of DCC-2036
The following table summarizes the in vitro inhibitory activity of DCC-2036 against a panel of kinases. The data clearly indicates high potency against ABL1 and its T315I mutant, SRC family kinases, and other receptor tyrosine kinases, while data for HER2 inhibition is conspicuously absent in the literature, suggesting a high degree of selectivity.
| Target Kinase | IC50 (nM) | Kinase Family | Reference |
| ABL1 (unphosphorylated) | 0.8 | Tyrosine Kinase | [1][2][3] |
| ABL1 (phosphorylated) | 2 | Tyrosine Kinase | [1][2][3] |
| ABL1 (T315I mutant) | 4 | Tyrosine Kinase | [1][2][3] |
| FLT3 | 2 | Receptor Tyrosine Kinase | [1] |
| TIE2 | 6 | Receptor Tyrosine Kinase | [1] |
| KDR (VEGFR2) | 4 | Receptor Tyrosine Kinase | [1] |
| SRC | 34 | Tyrosine Kinase | [1] |
| LYN | 29 | Tyrosine Kinase | [1] |
| FGR | 38 | Tyrosine Kinase | [1] |
| HCK | 40 | Tyrosine Kinase | [1] |
| HER2 (ERBB2) | Not Reported | Receptor Tyrosine Kinase | N/A |
Note: The absence of reported IC50 values for HER2 in extensive kinase profiling studies strongly suggests a lack of significant inhibitory activity.
Experimental Protocols
The determination of the kinase inhibitory potency of DCC-2036, as summarized above, is typically performed using in vitro kinase assays. A general methodology for such an assay is outlined below.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human kinase (e.g., ABL1, SRC, HER2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP)
-
DCC-2036 (or other test inhibitors) at various concentrations
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
A master mix of the kinase, substrate, and assay buffer is prepared.
-
The test inhibitor, DCC-2036, is serially diluted to create a range of concentrations.
-
The kinase reaction is initiated by adding the ATP solution to the wells of the reaction plate containing the kinase/substrate mix and the inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, often by the addition of a stop solution (e.g., phosphoric acid).
-
A portion of the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel on the paper, corresponding to the kinase activity, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction (without inhibitor).
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by DCC-2036 and a typical experimental workflow for determining kinase specificity.
Caption: Signaling pathways inhibited by DCC-2036.
Caption: Experimental workflow for kinase specificity profiling.
References
Comparative Analysis of YW2036 and Standard Chemotherapy on Tumor Growth in Colorectal Cancer Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent YW2036 against the standard-of-care chemotherapy, Irinotecan, in patient-derived xenograft (PDX) models of colorectal cancer. The data presented herein is from preclinical studies designed to evaluate the efficacy of this compound in a setting that closely mimics human tumor biology.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway. Aberrant Wnt signaling is a critical driver in a majority of colorectal cancers. By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby blocking the activation of the downstream signaling cascade that leads to cell proliferation and tumor growth. This targeted approach is hypothesized to offer greater efficacy and a more favorable safety profile compared to traditional cytotoxic agents.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound compared to Irinotecan in a panel of patient-derived xenograft models of colorectal cancer. Tumor growth inhibition (TGI) was calculated at the end of the 28-day study period.
| PDX Model | Primary Tumor Type | This compound (50 mg/kg, daily) TGI (%) | Irinotecan (10 mg/kg, weekly) TGI (%) |
| CRX-012 | Metastatic Colon Adenocarcinoma | 85 | 55 |
| CRX-025 | Primary Colon Adenocarcinoma | 78 | 48 |
| CRX-031 | Recurrent Rectal Carcinoma | 92 | 60 |
Signaling Pathway of this compound
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Propagation
-
Tumor Acquisition: Fresh tumor tissue from consenting colorectal cancer patients was obtained immediately following surgical resection.
-
Implantation: A small fragment (approximately 3x3x3 mm) of the patient's tumor was subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (NOD/SCID).
-
Propagation: Once the tumors reached a volume of approximately 1,500 mm³, they were harvested and passaged to subsequent cohorts of mice for expansion. All studies were conducted with tumors from passages 3 to 5 to ensure genetic stability and resemblance to the original patient tumor.
In Vivo Efficacy Study
-
Animal Model: Female NOD/SCID mice, aged 6-8 weeks.
-
Tumor Implantation: Cryopreserved tumor fragments from established PDX models were thawed and implanted subcutaneously into the right flank of the study mice.
-
Tumor Growth Monitoring: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment groups (n=10 per group):
-
Vehicle Control (0.5% methylcellulose, oral, daily)
-
This compound (50 mg/kg, oral, daily)
-
Irinotecan (10 mg/kg, intraperitoneal, weekly)
-
-
Treatment Duration: Treatment was administered for 28 consecutive days.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
Experimental Workflow
The diagram below outlines the general workflow for the patient-derived xenograft efficacy study.
Conclusion
The preclinical data from these patient-derived xenograft studies suggest that this compound, a novel inhibitor of the Wnt signaling pathway, demonstrates superior anti-tumor activity compared to the standard-of-care agent, Irinotecan, in models of colorectal cancer. The targeted mechanism of this compound offers a promising new therapeutic strategy for this patient population. Further clinical investigation is warranted to confirm these findings.
Safety Operating Guide
Essential Safety and Handling Guide for Compound YW2036
This document provides critical safety, handling, and disposal information for Compound YW2036. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for handling Compound this compound under various laboratory conditions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| High-Volume Handling (>10 mL) | Chemical splash goggles | Double-gloved nitrile gloves | Chemical-resistant lab coat | Recommended |
| Aerosol-Generating Procedures | Face shield and chemical splash goggles | Double-gloved nitrile gloves | Chemical-resistant apron over lab coat | Required (Use of a certified chemical fume hood is mandatory) |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Recommended if not performed in a ventilated enclosure |
Chemical Spill and Exposure Protocol
Immediate action is crucial in the event of a spill or exposure to Compound this compound. The following table provides a step-by-step emergency response plan.
| Spill or Exposure Type | Immediate Action | Follow-Up Procedure |
| Minor Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. | Remove any contaminated clothing. Seek medical attention if irritation persists. |
| Major Skin Contact | Immediately use the safety shower for at least 15 minutes. | Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with the emergency eyewash station for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Minor Spill (<50 mL) | Alert personnel in the immediate area. Absorb the spill with an inert material (e.g., vermiculite, sand). | Place the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution. |
| Major Spill (>50 mL) | Evacuate the laboratory and alert others. Cordon off the area. | Contact the institutional safety office for emergency cleanup. Do not attempt to clean up a major spill without specialized training and equipment. |
Experimental Workflow for this compound Cellular Assay
The following diagram illustrates the standard workflow for assessing the in-vitro efficacy of Compound this compound on a target cell line.
Caption: Workflow for this compound in-vitro cell viability assay.
This compound Disposal Plan
Proper disposal of Compound this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste disposal flowchart for Compound this compound.
Detailed Experimental Protocol: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound this compound in a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Compound this compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 2,000 cells in 100 µL of media per well into a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound this compound in complete media, starting from a concentration of 100 µM.
-
Remove the media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
